Ald-PEG1-C2-Boc
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-(3-oxopropoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h6H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHXJWSZPQZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ald-PEG1-C2-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-PEG1-C2-Boc is a bifunctional chemical linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] As an alkyl/ether-based linker, it provides a flexible scaffold for conjugating a target protein ligand with an E3 ubiquitin ligase ligand.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known properties and the general application of this compound in the development of novel therapeutics based on targeted protein degradation.
PROTACs are a revolutionary class of small molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[6][7][8] The linker component of a PROTAC, such as this compound, is a critical determinant of the resulting molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| Chemical Name | tert-butyl 3-(3-oxopropoxy)propanoate | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |
| Molecular Weight | 202.25 g/mol | [1][3] |
| CAS Number | 2100306-48-5 | [1][3] |
| Appearance | Liquid | |
| Storage Temperature | Sealed in dry, 2-8°C | |
| Purity | ≥97% | |
| SMILES | O=C(OC(C)(C)C)CCOCCC=O | [1] |
| InChIKey | CZRHXJWSZPQZQY-UHFFFAOYSA-N |
General Experimental Protocol: PROTAC Synthesis
Objective: To synthesize a PROTAC molecule by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Target Protein Ligand (containing a primary amine)
-
E3 Ligase Ligand (e.g., a derivative of thalidomide or pomalidomide with a nucleophilic handle)
-
Reductive amination reagents (e.g., sodium triacetoxyborohydride)
-
Boc deprotection reagents (e.g., trifluoroacetic acid)
-
Acylation or coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., dichloromethane, dimethylformamide)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Methodology:
-
Reductive Amination with Target Protein Ligand:
-
Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dichloromethane.
-
Add a reductive amination agent like sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography or LC-MS.
-
Quench the reaction and purify the resulting intermediate (Boc-protected PROTAC precursor) using silica gel chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of trifluoroacetic acid in dichloromethane (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours or until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine intermediate.
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the deprotected amine intermediate (1 equivalent) and the E3 ligase ligand (with a carboxylic acid handle, 1.1 equivalents) in an anhydrous solvent like dimethylformamide.
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
Stir the reaction at room temperature until the coupling is complete (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
PROTAC Mechanism of Action
The logical workflow of a PROTAC molecule synthesized using a linker like this compound is the induced degradation of a target protein. This process is initiated by the formation of a ternary complex, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its defined length and bifunctional nature allow for the systematic synthesis of these heterobifunctional molecules. While specific applications of this particular linker are not widely documented in peer-reviewed literature, its properties make it a suitable candidate for researchers exploring novel PROTAC designs. The general principles of PROTAC synthesis and mechanism of action provide a solid framework for the utilization of this compound in the pursuit of new therapeutic agents for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Ald-PEG1-C2-Boc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bifunctional linker Ald-PEG1-C2-Boc (tert-butyl (2-(2-(2-formylethoxy)ethoxy)ethyl)carbamate), a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its role in the burgeoning field of targeted protein degradation. Detailed experimental protocols for its application in PROTAC synthesis and relevant biological pathways are also presented.
Introduction to this compound
This compound is a heterobifunctional linker containing a terminal aldehyde group and a Boc-protected amine, connected by a short polyethylene glycol (PEG) spacer. This specific arrangement of functional groups makes it an invaluable tool for the modular synthesis of PROTACs. The aldehyde moiety allows for covalent linkage to a target protein ligand or an E3 ligase ligand, typically through reductive amination with a primary or secondary amine. The Boc-protected amine provides a latent reactive site that, upon deprotection, can be coupled to the other component of the PROTAC. The inclusion of a PEG spacer enhances the solubility and can influence the conformational flexibility of the final PROTAC molecule, which is often critical for its efficacy.
Structure and Physicochemical Properties
The structural and physicochemical properties of this compound are summarized in the tables below. While specific experimental data for this compound is not extensively published, the properties can be reasonably inferred from its constituent chemical groups and data from structurally similar molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Reference |
| Chemical Name | tert-butyl (2-(2-formylethoxy)ethoxy)ethyl)carbamate | IUPAC Nomenclature |
| CAS Number | 2100306-48-5 | [1][2] |
| Molecular Formula | C10H18O4 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Inferred to be a colorless to pale yellow oil or solid | General property of similar PEG compounds |
| Purity | Typically >95% (as supplied by vendors) | Commercial Supplier Information |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate, Methanol). Limited solubility in water. | The Boc group and the alkyl chain contribute to lipophilicity, while the PEG spacer and aldehyde group enhance polarity. Similar PEGylated molecules show good solubility in common organic solvents.[3] |
| Stability | Store at -20°C for long-term stability. Avoid strong oxidizing and reducing agents. The aldehyde group may be susceptible to oxidation over time. The Boc group is stable under neutral and basic conditions but is readily cleaved by strong acids. | General handling procedures for aldehydes and Boc-protected compounds. |
| Reactivity | The aldehyde group readily reacts with primary and secondary amines via reductive amination. The Boc-protected amine is unreactive until deprotected under acidic conditions. | Standard organic chemistry principles.[4][5] |
Role in PROTACs and the Ubiquitin-Proteasome System
PROTACs are innovative therapeutic agents that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile component of this linker.
The mechanism of action of a PROTAC is a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in the synthesis of a PROTAC. These should be adapted and optimized for specific target ligands and reaction conditions.
Reductive Amination using this compound
This protocol describes the coupling of a primary amine-containing molecule (e.g., an E3 ligase ligand) to the aldehyde terminus of this compound.
Materials:
-
Amine-containing ligand (1 equivalent)
-
This compound (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents)
-
Anhydrous dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of the amine-containing ligand in the chosen anhydrous solvent, add this compound.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Boc-protected intermediate.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can then be coupled to the second ligand.
Materials:
-
Boc-protected intermediate (1 equivalent)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected intermediate in the appropriate solvent.
-
Add the strong acid (e.g., 20-50% TFA in DCM, or an excess of 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt is often used in the next step without further purification.
Conclusion
This compound is a highly valuable and versatile bifunctional linker for the synthesis of PROTACs. Its well-defined structure, predictable reactivity, and the beneficial properties conferred by the PEG spacer make it an excellent choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a starting point for the successful application of this linker in the development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in importance.
References
Unlocking Targeted Protein Degradation: A Technical Guide to the Ald-PEG1-C2-Boc PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth examination of the Ald-PEG1-C2-Boc linker, a versatile building block in PROTAC synthesis. We will explore its mechanism of action, detailing the strategic roles of its aldehyde and Boc-protected amine functionalities. This guide will also present generalized experimental protocols for its incorporation into PROTACs and representative data illustrating the assessment of the resulting degrader's performance.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the stability and geometry of the ternary complex, thereby influencing the efficiency and selectivity of protein degradation. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their ability to enhance solubility and provide synthetic tractability.
Core Mechanism of Action of the this compound Linker
The this compound linker is a bifunctional molecule designed for the sequential conjugation of two different ligands. Its mechanism of action is rooted in the distinct reactivity of its two terminal functional groups: an aldehyde and a tert-butyloxycarbonyl (Boc)-protected amine.
-
Aldehyde Group: The aldehyde moiety is primarily utilized for reaction with a primary or secondary amine on one of the PROTAC ligands (either the POI binder or the E3 ligase ligand). This reaction typically proceeds via reductive amination.
-
Boc-Protected Amine: The Boc group is a common protecting group for amines. Its removal under acidic conditions exposes a primary amine, which can then be coupled to the second ligand, typically through an amide bond formation with a carboxylic acid.
The sequential nature of these reactions allows for a controlled and directional synthesis of the final PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The overarching signaling pathway initiated by a PROTAC synthesized with the this compound linker is the ubiquitin-proteasome pathway. The linker itself does not have a direct signaling role but is integral to the formation of the key ternary complex that triggers this cascade.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the incorporation of the this compound linker into a PROTAC. Note: These are representative procedures and would require optimization for specific ligands.
Reductive Amination using the Aldehyde Group
This protocol describes the conjugation of the aldehyde end of the linker to a ligand containing a primary amine.
Workflow Diagram:
Caption: Experimental workflow for reductive amination.
Methodology:
-
Dissolution: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by flash chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Boc Deprotection and Amide Coupling
This protocol outlines the removal of the Boc protecting group and subsequent coupling to a ligand containing a carboxylic acid.
Workflow Diagram:
Caption: Experimental workflow for Boc deprotection and amide coupling.
Methodology:
-
Boc Deprotection: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM). Stir at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Amide Coupling: Dissolve the resulting amine salt, the carboxylic acid-containing ligand (1.0 eq), a coupling agent such as HATU (1.2 eq), and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.
Data Presentation: Assessing PROTAC Performance
The efficacy of a PROTAC is evaluated through various in vitro assays. The following tables present hypothetical data for a PROTAC synthesized using the this compound linker, targeting a hypothetical protein kinase.
Table 1: In Vitro Degradation of Target Kinase
| PROTAC Concentration (nM) | % Degradation (at 24h) | DC50 (nM) | Dmax (%) |
| 1 | 25 | 15 | 95 |
| 10 | 70 | ||
| 100 | 95 | ||
| 1000 | 85 (Hook Effect) |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Ternary Complex Formation and Binding Affinities
| Component | Binding Affinity (Kd, nM) |
| PROTAC to Target Kinase | 50 |
| PROTAC to E3 Ligase | 150 |
| Ternary Complex (PROTAC + Kinase + E3) | 25 |
Conclusion
The this compound linker provides a versatile and efficient platform for the synthesis of PROTACs. Its distinct terminal functionalities allow for a controlled, sequential assembly of the final heterobifunctional molecule. A thorough understanding of its chemical reactivity and the downstream biological consequences of its incorporation into a PROTAC is essential for the rational design of effective protein degraders. The protocols and representative data presented in this guide serve as a foundational resource for researchers in the field of targeted protein degradation. Further optimization of linker length and composition is a critical step in the development of potent and selective PROTAC therapeutics.
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Ald-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a critical role in the efficacy of these heterobifunctional molecules. This technical guide provides an in-depth overview of Ald-PEG1-C2-Boc (CAS Number: 2100306-48-5), an aldehyde-functionalized polyethylene glycol (PEG) linker increasingly utilized in the construction of novel PROTACs. This document will detail its chemical properties, its role in the PROTAC mechanism, and provide a representative experimental protocol for its incorporation into a PROTAC scaffold.
Introduction to this compound as a PROTAC Linker
This compound is a chemical tool designed for the synthesis of PROTACs.[1][2][3][4][5][6][7][8] It is a bifunctional molecule featuring a terminal aldehyde group for covalent ligation and a Boc-protected amine, connected by a short PEG and alkyl spacer.[1][2][3][4][5][6][7][8] This structure offers a versatile platform for the assembly of PROTACs, enabling the precise connection of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[1][2][3][4][5][6][7][8] The PEG component enhances solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 2100306-48-5 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Liquid or solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |
| Functional Groups | Aldehyde, Boc-protected amine | [1] |
The Role of this compound in the PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. The linker is a critical determinant of the efficacy of this process.
The fundamental mechanism is illustrated in the signaling pathway diagram below.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Representative Experimental Protocol for PROTAC Synthesis
The aldehyde functionality of this compound allows for various conjugation strategies. A common approach is reductive amination to couple a ligand containing a primary or secondary amine. The following is a generalized, representative protocol for the synthesis of a PROTAC using this linker.
Note: This is a representative protocol and may require optimization based on the specific properties of the ligands being used.
Materials:
-
This compound (CAS: 2100306-48-5)
-
Target Protein Ligand with an available amine functional group
-
E3 Ligase Ligand with an available carboxylic acid or amine functional group
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 1,2-Dichloroethane (DCE))
-
Acid (e.g., acetic acid) for catalysis
-
Deprotection reagent for Boc group (e.g., Trifluoroacetic acid (TFA))
-
Peptide coupling reagents (e.g., HATU, HOBt, DIPEA) if forming an amide bond
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
-
Analytical instruments (e.g., LC-MS, NMR)
Workflow Diagram:
Caption: A general workflow for the synthesis of a PROTAC using this compound, involving reductive amination, deprotection, and amide coupling steps.
Detailed Procedure:
Step 1: Reductive Amination of the Target Protein Ligand
-
Dissolve the amine-containing target protein ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DCE or DCM).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene may be necessary to remove residual TFA).
-
The resulting amine salt is often used directly in the next step without further purification.
Step 3: Amide Coupling with the E3 Ligase Ligand
-
Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in an anhydrous solvent like DMF.
-
Add peptide coupling reagents such as HATU (1.2 eq) and HOBt (1.2 eq).
-
Add a base, such as DIPEA (3.0 eq), and stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate from Step 2 in DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
Step 4: Final Purification and Analysis
-
Upon completion of the coupling reaction, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound using preparative HPLC to achieve high purity.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including a reactive aldehyde for initial conjugation and a protected amine for subsequent coupling, allows for a controlled and stepwise assembly of these complex molecules. The incorporation of a short PEG chain can confer beneficial physicochemical properties to the final PROTAC. The methodologies and information presented in this guide are intended to provide researchers and drug developers with the foundational knowledge required to effectively utilize this compound in their targeted protein degradation research. As the field of PROTACs continues to expand, the strategic use of well-designed linkers like this compound will remain a cornerstone of developing novel and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Ald-PEG1-C2-Boc: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. The design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ubiquitin ligase-binding ligand joined by a chemical linker, is crucial for their efficacy. This technical guide provides a comprehensive overview of Ald-PEG1-C2-Boc, an aldehyde-functionalized polyethylene glycol (PEG) linker, and its application in the synthesis of PROTACs. We will delve into its chemical properties, provide a detailed experimental protocol for its conjugation, and illustrate its role in the broader context of targeted protein degradation.
Introduction to this compound
This compound is a chemical linker designed for the synthesis of PROTACs. It features a terminal aldehyde group for covalent conjugation to an amine-containing molecule, a single polyethylene glycol (PEG) unit to enhance solubility and pharmacokinetic properties, and a Boc-protected amine on the other end, which after deprotection, can be coupled to the second ligand of the PROTAC. The aldehyde functionality allows for a straightforward and efficient conjugation method known as reductive amination.
Physicochemical Properties
A clear understanding of the molecular characteristics of this compound is essential for its effective use in PROTAC design and synthesis. The key quantitative data for this linker are summarized in the table below.
| Property | Value |
| Molecular Weight | 202.25 g/mol [1][2] |
| Molecular Formula | C10H18O4[2] |
| CAS Number | 2100306-48-5[2] |
| Appearance | Colorless to light yellow viscous liquid |
| Classification | Alkyl/ether-based PROTAC linker[1][2] |
Application in PROTAC Synthesis: Experimental Protocol
The aldehyde group of this compound is primarily utilized for conjugation with amine-containing ligands via reductive amination. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to a stable amine linkage. This method is widely used in bioconjugation due to its efficiency and mild reaction conditions.
General Protocol for PROTAC Synthesis via Reductive Amination
This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or a VHL ligand) to this compound, followed by deprotection and coupling to a target protein ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)
-
Amine-functionalized target protein ligand
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Reductive Amination with E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected amine intermediate, which can be used directly in the next step.
Step 3: Amide Coupling with Target Protein Ligand
-
Dissolve the amine intermediate from Step 2 (1.0 eq) and the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
Mechanism of Action: The PROTAC-Mediated Ubiquitin-Proteasome Pathway
A PROTAC synthesized using this compound functions by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The following diagram illustrates the logical workflow of this process.
Caption: PROTAC-mediated protein degradation workflow.
The diagram above outlines the catalytic cycle of a PROTAC. The PROTAC molecule, containing the this compound linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound follows a logical and modular workflow, as depicted in the diagram below.
Caption: Modular workflow for PROTAC synthesis.
This workflow highlights the sequential nature of the synthesis, starting with the conjugation of the first ligand via reductive amination, followed by deprotection and coupling of the second ligand. Each step requires careful execution and purification to ensure the desired final product.
Conclusion
This compound is a valuable and versatile linker for the construction of PROTACs. Its aldehyde functionality provides a reliable method for conjugation through reductive amination, and the PEG component offers favorable physicochemical properties for the resulting PROTAC molecule. The modular nature of the synthesis allows for the combination of various E3 ligase and target protein ligands, making it a key tool in the development of novel targeted protein degraders. This guide provides the foundational knowledge and a practical experimental framework for researchers to effectively utilize this compound in their drug discovery efforts.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][4] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] In fact, approximately 65% of reported PROTAC structures contain both an alkyl and a PEG segment.[3]
This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs leverage the cell's own ubiquitin-proteasome system to tag a target protein for destruction.[5] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[6] The linker is a critical component, as its length, flexibility, and chemical composition directly impact the formation and stability of this crucial ternary complex.[4][7]
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1][8]
Impact of PEG Linkers on PROTAC Properties
The incorporation of a PEG moiety into the linker can significantly modulate the physicochemical and pharmacokinetic properties of a PROTAC.
Enhancing Solubility and Physicochemical Properties A major hurdle in PROTAC development is their high molecular weight (typically 700-1000 Da) and poor water solubility.[8][9] The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][10] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and enhancing compatibility with physiological environments.[1][2] This improved solubility is crucial for both in vitro assays and in vivo applications, potentially improving oral absorption.[10][11]
Modulating Cell Permeability The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][12] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, a delicate balance is required, as excessive PEGylation can lead to decreased cellular uptake.[1]
Optimizing Ternary Complex Formation The linker's primary role is to connect the two ligands in a way that allows for the stable formation of the POI-PROTAC-E3 ligase ternary complex.[]
-
Length : The linker must be long enough to avoid steric clashes between the POI and the E3 ligase but not so long that the interaction becomes unproductive.[7][] PEG units provide a straightforward way to systematically vary the linker length in predictable increments, as each unit adds approximately 3.5 Å of contour length.[10][] Studies have shown that small changes in PEG linker length can drastically alter degradation efficiency. For instance, a HaloPROTAC with three PEG units induced efficient degradation (Dmax >95%), while those with longer linkers showed reduced efficacy.[16]
-
Flexibility : The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal geometry for ternary complex formation.[] This "entropic spring" effect can lead to steeper cellular DC₅₀ values without altering the binary binding affinities of the individual ligands.[]
-
Metabolic Stability : The ether backbone of PEG is generally resistant to oxidative cleavage by cytosolic enzymes, which can improve the intracellular half-life of the PROTAC compared to linkers with more metabolically labile bonds.[2][]
Quantitative Analysis of PEGylated PROTACs
The effectiveness of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The table below summarizes data for several PROTACs that utilize PEG-containing linkers.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| HaloPROTAC3 | HaloTag | VHL | 3x PEG units | 19 ± 1 nM | >95% | HEK293T | [16] |
| BTK Degrader | BTK | Cereblon | 9x PEG units | 5.9 ± 0.5 nM | N/A | N/A | [16] |
| ARV-825 | BRD4 | Cereblon | PEG chain | Nanomolar range | N/A | Burkitt's Lymphoma | [17] |
| RC-3 | BTK | IAP | Cyano-acrylamide + PEG | Potent degradation | N/A | Mino | [18] |
| HDAC PROTAC 9 | HDAC1 / HDAC3 | VHL | PEG-based | 0.55 µM / 0.53 µM | N/A | HCT116 | [19] |
Mandatory Visualizations
Experimental Protocols
Detailed below are representative protocols for assessing key steps in the PROTAC mechanism of action.
1. Ternary Complex Formation Assay (Time-Resolved FRET)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[20]
-
Objective : To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.
-
Materials :
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
TR-FRET Donor-labeled antibody (e.g., Anti-His-Terbium)
-
TR-FRET Acceptor-labeled antibody (e.g., Anti-GST-d2)
-
PROTAC compound series
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Methodology :
-
Reagent Preparation : Prepare solutions of the POI and E3 ligase complex in assay buffer at 2x the final desired concentration.
-
PROTAC Dilution : Prepare a serial dilution of the PROTAC compounds in assay buffer.
-
Protein Mixture : In a microplate, add equal volumes of the 2x POI and 2x E3 ligase solutions to each well.
-
PROTAC Addition : Add the serially diluted PROTACs to the protein mixture. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition : Add the donor and acceptor-labeled antibodies to each well.
-
Final Incubation : Incubate the plate, protected from light, for 60-120 minutes.
-
Data Acquisition : Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine potency and observe any potential "hook effect".[5][20]
-
2. Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[20][21]
-
Objective : To determine the DC₅₀ and Dₘₐₓ of a PROTAC in a cellular context.
-
Materials :
-
Cultured cells expressing the target protein
-
PROTAC compound series
-
Cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Methodology :
-
Cell Plating : Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment : Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis : Wash the cells with cold PBS, then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples for 5-10 minutes.
-
SDS-PAGE : Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with the primary antibody for the target protein and the loading control, typically overnight at 4°C.
-
Washing and Secondary Incubation : Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.[19]
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1][11] While early approaches often relied on a "trial and error" method for linker selection, the field is rapidly moving towards more rational, structure-guided strategies.[3][4] A thorough understanding of how PEG linker properties influence the complex interplay of pharmacokinetics and pharmacodynamics is critical for accelerating the development of next-generation PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Aldehyde Functional Group in Bioconjugation
The aldehyde functional group serves as a powerful and versatile chemical handle for the precise, site-specific modification of biomolecules. Its unique electrophilic nature, which is largely absent in native proteins, allows for bioorthogonal conjugation reactions that proceed with high efficiency and selectivity under mild, physiological conditions. This guide provides a comprehensive overview of the generation of aldehydes in proteins, the key ligation chemistries employed, quantitative comparisons, detailed experimental protocols, and applications in drug development, particularly in the construction of next-generation antibody-drug conjugates (ADCs).
Generation of the Aldehyde Functional Group in Proteins
While traditional methods for protein modification often target the nucleophilic side chains of lysine or cysteine, these approaches typically yield heterogeneous mixtures.[1] The introduction of a bioorthogonal aldehyde group enables site-specific conjugation. The most robust and widely adopted method for this is the "aldehyde tag" technology, which relies on the Formylglycine-Generating Enzyme (FGE).[1][2][3][4]
The Formylglycine-Generating Enzyme (FGE) System
FGE is an enzyme found in the endoplasmic reticulum of both prokaryotic and eukaryotic organisms that recognizes a specific consensus sequence and converts a cysteine (or sometimes serine) residue within that tag into a Cα-formylglycine (fGly) residue, which contains the desired aldehyde group.[1][2][3][4][5]
-
Consensus Sequence: The minimal peptide sequence recognized by FGE is typically the pentapeptide CxPxR .[1][2] The most common sequence used for tagging is LCTPSR.[2][6]
-
Mechanism: FGE, a copper-dependent metalloenzyme, catalyzes the oxidation of the cysteine's thiol group to an aldehyde.[5][7][8] This post-translational modification can be achieved by co-expressing the protein of interest (containing the aldehyde tag) with FGE in prokaryotic or eukaryotic systems.[1][2][9]
-
Efficiency: This chemoenzymatic approach is highly efficient, with conversion rates of Cys-to-fGly often exceeding 85-98%, depending on the protein and the location of the tag.[1][2][10]
Other Methods for Aldehyde Introduction While the FGE system is preferred for its site-specificity, other methods exist:
-
Oxidative Cleavage: N-terminal serine or threonine residues can be oxidized with sodium periodate (NaIO₄) to generate a glyoxylamide group.[11] Similarly, glycans on antibodies can be oxidized to create aldehyde handles, although this may result in a more heterogeneous product.[12]
-
Unnatural Amino Acid Incorporation: Genetic code expansion techniques can be used to incorporate an unnatural amino acid containing an aldehyde group at a specific site during protein translation.[11]
Key Bioconjugation Reactions for Aldehydes
Once the aldehyde handle is installed, it can be selectively targeted by various α-nucleophiles to form stable covalent bonds.[1][13]
Hydrazone and Oxime Ligation
The reaction of aldehydes with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime linkages are among the most established methods for bioconjugation.[11][14]
-
Mechanism: Both reactions proceed via an iminium-type intermediate and are highly selective for carbonyl groups.[11][14] The reactions are typically performed under mild acidic to neutral pH conditions.[14]
-
Stability: Oxime bonds are generally more stable than hydrazone bonds against hydrolysis under physiological conditions, making them preferable for applications requiring long-term stability.[14][15][16][17] The reversible nature of hydrazones can be exploited for controlled drug release applications.[16][17][18]
Pictet-Spengler and Related Ligations
To overcome the potential hydrolytic instability of C=N bonds, ligation strategies that form stable C-C bonds have been developed.
-
Pictet-Spengler Ligation: This reaction involves the condensation of an aldehyde with a tryptamine derivative. However, the classic reaction is slow under physiological conditions.[19]
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: This improved method utilizes a hydrazine-functionalized indole, which reacts rapidly with the aldehyde near neutral pH to form a stable C-C bond.[10][20][21] This "HIPS" chemistry has become a cornerstone of the SMARTag™ technology platform for creating stable ADCs.[10][21] The resulting bond is significantly more stable than oximes, with no deconjugation observed in phosphate-buffered saline over 7 days.[22]
Quantitative Data Presentation
The choice of ligation chemistry is critical and depends on the desired balance of reaction speed, efficiency, and conjugate stability.
| Ligation Chemistry | Reactants | Typical pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Bond Stability (Half-life) | Key Features & Notes |
| Hydrazone Ligation | Aldehyde + Hydrazide | 4.5 - 7.0 | ~0.01 (uncatalyzed)[16][17] | Reversible; stability is pH-dependent. | Reversibility can be useful for drug release.[17] Stability can be improved by using electron-deficient aldehydes.[23] |
| Oxime Ligation | Aldehyde + Aminooxy | 4.5 - 7.0 | Slower than hydrazone formation (uncatalyzed)[16][17] | More stable than hydrazones.[14][15] Half-life can be <18 hours for fGly-oximes in serum.[22] | Preferred for applications requiring higher stability.[17] |
| Pictet-Spengler Ligation | Aldehyde + Tryptamine | 4.0 - 5.0 | ~10⁻⁴[19] | Hydrolytically stable C-C bond. | Very slow reaction kinetics limit its direct use.[24] |
| Hydrazino-iso-Pictet-Spengler (HIPS) | Aldehyde + Hydrazinyl-indole | 5.5 - 7.0 | Significantly faster than classic Pictet-Spengler.[20] | Highly stable C-C bond; no deconjugation in PBS over 7 days.[22] | Combines speed of hydrazone formation with stability of a C-C bond.[20][21] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibody in Mammalian Cells
This protocol describes the generation of a human IgG1 antibody containing a C-terminal aldehyde tag (fGly-Ab).
-
Vector Construction: Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag (e.g., CTGTGCACCCCGAGCCGC, encoding LCTPSR) at the desired location in the antibody's heavy or light chain within a mammalian expression vector.[1][6]
-
Cell Line and Transfection: Co-transfect a suitable mammalian cell line (e.g., CHO or HEK293) with the antibody expression vector and a vector for human FGE expression.[1][9] For stable production, generate a cell line that stably expresses both constructs.
-
Protein Expression and Culture: Culture the transfected cells under standard conditions. The FGE enzyme, located in the endoplasmic reticulum, will co-translationally convert the cysteine in the tag to formylglycine on the secreted antibody.[1][9]
-
Purification: Harvest the cell culture supernatant and purify the fGly-Ab using standard antibody purification methods, such as Protein A affinity chromatography.
-
Conversion Analysis (Optional but Recommended):
-
Digest the purified antibody with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Quantify the conversion efficiency by comparing the peak areas of the fGly-containing peptide fragment versus the Cys-containing fragment.[1][10] Conversion efficiencies of 86-98% are achievable.[10]
-
Protocol 2: HIPS Ligation for ADC Production
This protocol outlines the conjugation of a drug-linker payload to the purified fGly-Ab.
-
Reagent Preparation:
-
Prepare a stock solution of the HIPS-linker-payload molecule in an organic solvent such as DMA (dimethylacetamide).
-
Prepare a reaction buffer, e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5.[25]
-
-
Conjugation Reaction:
-
Dilute the purified fGly-Ab into the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the HIPS-linker-payload stock solution to the antibody solution. A molar excess of 8-10 equivalents of the payload is typically used.[25] The final concentration of organic solvent should be kept low (e.g., <1% DMA) to maintain protein stability.[25]
-
Incubate the reaction at 37°C for 12 hours.[1]
-
-
Purification of the ADC:
-
Remove unreacted payload and solvents using a desalting column or tangential flow filtration (TFF).
-
Further purify the ADC using chromatography methods like hydrophobic interaction chromatography (HIC) if necessary to separate species with different drug-to-antibody ratios (DAR).
-
-
Characterization of the ADC:
-
DAR Measurement: Determine the average DAR using HIC or mass spectrometry.
-
Purity and Aggregation: Assess the percentage of monomeric species and aggregation using size exclusion chromatography (SEC).
-
Confirmation: Confirm the site of conjugation and integrity of the ADC using mass spectrometry.
-
Applications in Drug Development
The primary application of aldehyde tag technology in drug development is the creation of site-specific Antibody-Drug Conjugates (ADCs) .[10][12]
-
Homogeneity: Traditional ADCs, made by conjugating drugs to native lysines or cysteines, are heterogeneous mixtures with varying DARs and conjugation sites. This heterogeneity complicates manufacturing and can affect pharmacokinetics (PK), efficacy, and safety.[12] Aldehyde tag technology produces a homogeneous ADC population with a precisely controlled DAR (typically DAR=2 if the tag is on each heavy chain).[10][25]
-
Improved Therapeutic Index: By enabling conjugation at specific, optimized sites, the aldehyde tag can yield ADCs with improved PK profiles, better efficacy, and enhanced safety compared to conventional conjugates.[10] The site of conjugation has a significant impact on in vivo efficacy and PK behavior.[26]
-
Stability: The use of highly stable linkages, such as those formed by HIPS chemistry, ensures that the cytotoxic payload remains attached to the antibody in circulation and is only released at the target site, minimizing off-target toxicity.[10]
Beyond ADCs, this technology is used for site-specific PEGylation, attachment of imaging agents, and immobilization of proteins on surfaces.[1][21]
Conclusion
The use of the aldehyde functional group, particularly when introduced via the FGE-based aldehyde tag system, represents a significant advancement in bioconjugation. It provides a robust and versatile platform for the site-specific modification of proteins, overcoming the limitations of heterogeneity associated with traditional methods. The development of highly stable C-C bond-forming chemistries like HIPS ligation has further enhanced its utility, enabling the production of well-defined, homogeneous biotherapeutics with improved properties. For researchers in drug development, this technology offers an unparalleled level of control over conjugate design, paving the way for safer and more effective protein-based drugs.
References
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formylglycine aldehyde Tag--protein engineering through a novel post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 5. Formylglycine-generating enzyme - Wikipedia [en.wikipedia.org]
- 6. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 14. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 15. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ANTIBODY DRUG CONJUGATES - ADC Development Using SMARTag(TM) Technology [drug-dev.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Introduction to the Tert-Butyloxycarbonyl (Boc) Protecting Group
An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in modern organic synthesis.[1][2][3][4] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.[3][5] This combination of properties makes the Boc group an invaluable tool in multi-step syntheses of complex molecules, particularly in the fields of peptide synthesis and drug development.[6][7][]
Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can lead to undesirable side reactions.[9] Protecting groups, such as Boc, temporarily mask the amine's reactivity, allowing for chemical transformations on other parts of the molecule.[5] The Boc group converts the amine into a carbamate, which is significantly less nucleophilic and basic.[5][9] A key feature of the Boc group is its acid lability, which allows for its removal under conditions that often leave other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group, intact.[3][6] This selective deprotection, known as an orthogonal strategy, is crucial for the systematic construction of complex molecules like peptides.[5][6][10]
The Chemistry of Boc Protection
The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][11][12] This reagent is a stable, commercially available solid with a low melting point.[12][13]
Mechanism of Boc Protection
The protection reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride.[9][14] This addition-elimination reaction proceeds through a tetrahedral intermediate.[9] The departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products carbon dioxide and tert-butoxide, drives the reaction to completion.[1][14] The reaction can be performed with or without a base.[7][14] When a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used, it serves to deprotonate the initially formed ammonium salt. In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as the base.[14]
Caption: Boc Protection Workflow.
Quantitative Data for Boc Protection of Amines
The conditions for Boc protection are generally mild and high-yielding for a wide variety of amines. The choice of solvent and base can be adapted to the specific substrate.
| Substrate Type | Reagent | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Primary/Secondary Aliphatic Amines | (Boc)₂O | TEA | DCM | RT | 1-3 h | >95 | [13] |
| Aryl Amines | (Boc)₂O | DMAP (cat.) | MeCN | RT | 2-6 h | 90-98 | [2] |
| Amino Acids | (Boc)₂O | NaOH/NaHCO₃ | Dioxane/H₂O | RT | 4-12 h | 85-95 | [15] |
| Water-Mediated (Various Amines) | (Boc)₂O | None | H₂O/Acetone | RT | 5-30 min | 92-98 | [16] |
| Solvent-Free (Various Amines) | (Boc)₂O | Iodine (cat.) | Neat | RT | 15-60 min | 90-98 | [15] |
Detailed Experimental Protocol: Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate and triethylamine.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. Caution: Gas evolution (CO₂) occurs; ensure the system is not closed.[1][14]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl solution (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.
The Chemistry of Boc Deprotection
The removal of the Boc group is its defining characteristic and is most commonly achieved under acidic conditions.[7][17] The Boc group is stable to most bases, nucleophiles, and reducing agents, providing a wide window for other chemical transformations.[15][16]
Mechanism of Boc Deprotection
Boc deprotection is typically initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][17] The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the acid.[9][18]
-
C-O Bond Cleavage: The protonation facilitates the cleavage of the tert-butyl C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][18] The stability of the tertiary carbocation is a key thermodynamic driver for this step.[9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[9][18]
-
Cation Quenching: The highly electrophilic tert-butyl cation can be trapped by the counter-ion, deprotonate to form isobutylene gas, or react with other nucleophiles present in the reaction mixture.[18] To prevent unwanted side reactions with sensitive amino acid residues (like Tryptophan or Methionine), a cation scavenger such as anisole, thioanisole, or dithiothreitol (DTT) is often added to the deprotection cocktail.[2][15][19]
Caption: Boc Deprotection Workflow.
Quantitative Data for Boc Deprotection
A variety of acidic reagents can be used for Boc deprotection, with TFA in DCM being the most common for solution-phase synthesis.
| Reagent | Solvent | Temp (°C) | Time | Notes | Reference |
| 25-50% TFA | DCM | RT | 15-30 min | Standard for solid-phase peptide synthesis. | [19] |
| 4 M HCl | Dioxane | RT | 30-60 min | Common alternative to TFA. | [17] |
| 3 M HCl | Ethyl Acetate | RT | 30 min | Effective for general synthesis. | [2] |
| Aqueous H₃PO₄ | THF | RT | 2-10 h | Milder, environmentally benign option. | [15] |
| AlCl₃ | MeCN/DCM | RT | 1-4 h | Selective cleavage in presence of other acid-labile groups. | [2] |
| Oxalyl Chloride | MeOH | 0 to RT | 5-15 min | Mild conditions, tolerant of other acid-labile groups. | [20] |
Detailed Experimental Protocol: Boc Deprotection with TFA
This protocol describes a general procedure for the deprotection of a Boc-protected amine using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. The reaction is exothermic.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully neutralize the solution by washing with saturated NaHCO₃ solution until gas evolution ceases. Caution: Vigorous CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Orthogonality and Applications in Synthesis
The true power of the Boc group is realized in complex syntheses requiring multiple protecting groups.[21] The concept of orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[5][10][22]
A classic example is the use of Boc, Fmoc, and Benzyl (Bn) or Carboxybenzyl (Cbz) groups in peptide synthesis.[3][6]
-
Boc: Acid-labile (cleaved by TFA).
-
Fmoc: Base-labile (cleaved by piperidine).[3]
This orthogonality allows for the selective deprotection of one functional group while others remain protected, enabling precise, stepwise construction of peptide chains or other complex targets.[10]
Caption: Orthogonal Deprotection Strategy.
In solid-phase peptide synthesis (SPPS), Boc chemistry was the foundational strategy.[23][24] An amino acid is anchored to a solid support, and the peptide chain is built by cycles of N-terminal Boc deprotection with TFA, neutralization, and coupling of the next Boc-protected amino acid.[19] While Fmoc-based SPPS is now more common due to its milder conditions, Boc-SPPS remains advantageous for the synthesis of certain peptides, such as those that are hydrophobic or contain ester moieties.[23]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, providing a robust and versatile method for the temporary deactivation of amine functionality. Its ease of introduction, stability to a broad range of reagents, and, most importantly, its clean and efficient removal under specific acidic conditions make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its reaction mechanisms, optimal conditions for its use, and its role in orthogonal protection strategies is essential for the successful design and execution of complex multi-step syntheses.
References
- 1. jk-sci.com [jk-sci.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tert-Butyloxycarbonyl Protecting Group [fr.bzchemicals.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 13. Boc Anhydride [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. peptide.com [peptide.com]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 22. Protecting group - Wikipedia [en.wikipedia.org]
- 23. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chempep.com [chempep.com]
Methodological & Application
Synthesis of Ald-PEG1-C2-Boc: A Detailed Protocol for Researchers
Introduction:
Ald-PEG1-C2-Boc, also known as Boc-NH-PEG1-CHO, is a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] The aldehyde functional group of this compound allows for covalent linkage to a ligand for the target protein, while the Boc-protected amine can be deprotected to attach a ligand for an E3 ubiquitin ligase. This application note provides a detailed, hypothetical protocol for the synthesis of this compound, designed for researchers in drug development and chemical biology.
Chemical Information:
| Compound Name | This compound |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 2100306-48-5 |
Overall Synthesis Workflow:
The proposed synthesis of this compound involves a two-step process starting from the commercially available Boc-NH-PEG1-CH2CH2OH. The first step is the protection of the terminal amine with a Boc group, followed by the oxidation of the primary alcohol to an aldehyde.
Caption: A high-level overview of the synthetic workflow for this compound.
Experimental Protocol:
Step 1: Oxidation of Boc-NH-PEG1-CH2CH2OH to this compound
This protocol outlines the oxidation of the primary alcohol of the starting material to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Boc-NH-PEG1-CH2CH2OH | C9H19NO3 | 189.25 | 1.0 g | 5.28 |
| Dess-Martin Periodinane | C13H13IO8 | 424.14 | 2.69 g | 6.34 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | - |
| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | As needed | - |
| Sodium thiosulfate (Na2S2O3) | Na2S2O3 | 158.11 | As needed | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | As needed | - |
Procedure:
-
Dissolve Boc-NH-PEG1-CH2CH2OH (1.0 g, 5.28 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (2.69 g, 6.34 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 15 minutes until the layers become clear.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a colorless oil.
PROTAC Synthesis Application Workflow:
The synthesized this compound linker can be utilized in a multi-step process to generate a PROTAC molecule. This involves sequential conjugation with a target protein ligand and an E3 ligase ligand.
Caption: A schematic of the key steps in utilizing this compound for PROTAC synthesis.
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Dess-Martin periodinane is a shock-sensitive and potentially explosive reagent. Handle with care and avoid heating.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is a hypothetical guide and has not been experimentally validated. Researchers should adapt and optimize the conditions as necessary based on their specific laboratory settings and analytical capabilities.
References
Application Notes and Protocols for Ald-PEG1-C2-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
Ald-PEG1-C2-Boc is a versatile bifunctional linker precursor widely used in the synthesis of PROTACs. It features an aldehyde group for covalent ligation to an amine-functionalized molecule and a Boc-protected amine, which, after deprotection, allows for subsequent coupling to the other binding moiety. This application note provides detailed protocols and guidelines for the effective use of this compound in PROTAC synthesis.
Overview of this compound in PROTAC Synthesis
This compound serves as a foundational building block for constructing the linker element of a PROTAC. Its utility lies in its two distinct reactive handles, which allow for a sequential and controlled assembly of the final PROTAC molecule. The general workflow involves two key chemical transformations:
-
Reductive Amination: The aldehyde functionality of this compound reacts with a primary or secondary amine on either the POI ligand or the E3 ligase ligand to form a stable amine linkage.
-
Boc Deprotection and Amide Coupling: The tert-butoxycarbonyl (Boc) protecting group is removed from the linker's terminal amine under acidic conditions. The newly exposed amine is then typically coupled to a carboxylic acid on the corresponding binding partner via an amide bond formation.
This stepwise approach provides a robust and flexible strategy for the synthesis of a diverse range of PROTACs.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing this compound for PROTAC synthesis.
Protocol 1: Reductive Amination
This protocol describes the coupling of an amine-containing binding partner (either the POI ligand or E3 ligase ligand) to the aldehyde functionality of this compound.
Materials:
-
This compound
-
Amine-functionalized binding partner (POI or E3 ligase ligand)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (N₂ or Ar), dissolve the amine-functionalized binding partner (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DCE.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture. If using NaBH₃CN, a catalytic amount of acetic acid can be added to accelerate the reaction.
-
Continue to stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography on silica gel to obtain the desired Boc-protected intermediate.
| Parameter | Condition |
| Solvent | Anhydrous DCM or DCE |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) |
| Equivalents of this compound | 1.1 - 1.5 |
| Equivalents of Reducing Agent | 1.5 - 2.0 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 - 12 hours |
| Work-up | Aqueous sodium bicarbonate quench and extraction |
| Purification | Flash column chromatography |
Table 1: Summary of Typical Reductive Amination Conditions.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM in a clean, dry reaction vial under an inert atmosphere.
-
Add Trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralizing the TFA salt with a mild base (e.g., saturated aqueous sodium bicarbonate solution during work-up).
| Parameter | Condition |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours |
| Work-up | Removal of solvent and excess TFA under reduced pressure |
Table 2: Summary of Typical Boc Deprotection Conditions.
Protocol 3: Amide Coupling
This protocol describes the final step of coupling the deprotected amine-linker intermediate with the carboxylic acid-functionalized binding partner.
Materials:
-
Deprotected amine-linker intermediate (TFA salt or free base) from Protocol 2
-
Carboxylic acid-functionalized binding partner (POI or E3 ligase ligand)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the carboxylic acid-functionalized binding partner (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker intermediate (1.2 equivalents) in anhydrous DMF or DCM to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
| Parameter | Condition |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt |
| Base | DIPEA or TEA |
| Solvent | Anhydrous DMF or DCM |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
| Purification | Preparative HPLC |
| Characterization | LC-MS, ¹H NMR |
Table 3: Summary of Typical Amide Coupling Conditions.
Mandatory Visualizations
Caption: Synthetic workflow for a PROTAC using this compound.
References
Application Notes and Protocols: Oxime Ligation of Ald-PEG1-C2-Boc with Aminooxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Oxime ligation, a chemoselective reaction between an aldehyde or ketone and an aminooxy group, has emerged as a robust method for creating stable covalent bonds under mild aqueous conditions.[1][2] This application note provides detailed protocols and technical information for the reaction of Ald-PEG1-C2-Boc, an aldehyde-functionalized PEG linker, with aminooxy compounds. This versatile linker is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates where a stable and defined linkage is critical.
The reaction proceeds through the formation of an oxime bond, which is significantly more stable than corresponding imine and hydrazone linkages, offering greater hydrolytic stability and reliability for in vitro and in vivo applications.[1][3] The reaction can be accelerated through the use of catalysts, such as aniline and its derivatives, enabling efficient conjugation at neutral pH and ambient temperatures.[4][5]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the aminooxy group on the aldehyde of this compound, forming a stable oxime linkage. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the linker allows for subsequent deprotection and further conjugation, providing a versatile platform for constructing bifunctional molecules.
Figure 1: Simplified reaction mechanism of oxime ligation.
The general experimental workflow for the conjugation of this compound with an aminooxy-functionalized molecule is outlined below. This workflow includes reaction setup, monitoring, and purification of the final conjugate.
Figure 2: General experimental workflow for oxime ligation.
Quantitative Data Summary
The efficiency of the oxime ligation is influenced by several factors including pH, catalyst concentration, and the nature of the reactants. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar aldehyde-PEG linkers.
| Parameter | Recommended Range/Value | Expected Outcome/Notes | Reference |
| pH | 6.5 - 7.5 | Optimal for efficient reaction in amine-free buffers.[1][3] | [1][3] |
| Catalyst | Aniline or p-phenylenediamine | Aniline (10-100 mM) or p-phenylenediamine (2-10 mM) significantly accelerates the reaction. p-Phenylenediamine is a more efficient catalyst.[5] | [5] |
| Reactant Molar Ratio | 1:1 to 1:1.5 (Aldehyde:Aminooxy) | A slight excess of the aminooxy compound can drive the reaction to completion. | General Knowledge |
| Reaction Time | 2 - 12 hours | Dependent on reactant concentrations and catalyst. Can be optimized by monitoring. | [1] |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient. | [1] |
| Expected Yield | > 90% | High yields are achievable with optimized conditions and purification.[2] | [2] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol describes a general method for the conjugation of this compound with a generic aminooxy-functionalized molecule.
Materials:
-
This compound
-
Aminooxy-functionalized molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
Aniline stock solution: 1 M in DMSO
-
Purification supplies (e.g., SEC or RP-HPLC column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Dissolve the aminooxy-functionalized molecule in the Reaction Buffer to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer
-
Aminooxy-functionalized molecule stock solution (to a final concentration of 1 mM)
-
This compound stock solution (to a final concentration of 1.2 mM)
-
Aniline stock solution (to a final concentration of 50 mM)
-
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-6 hours. For less reactive substrates, the reaction time can be extended up to 12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or analytical RP-HPLC until the starting materials are consumed.
-
-
Purification:
-
Purify the resulting oxime conjugate by size-exclusion chromatography or reversed-phase HPLC to remove excess reagents and catalyst.[6]
-
Pool the fractions containing the desired product and characterize by mass spectrometry.
-
Protocol 2: Boc Deprotection of the Oxime Conjugate
This protocol outlines the removal of the Boc protecting group to liberate the terminal amine for subsequent functionalization.
Materials:
-
Boc-protected oxime conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected oxime conjugate in a solution of 20-50% TFA in DCM.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup:
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a small amount of water and neutralize with saturated sodium bicarbonate solution.
-
-
Purification:
-
Purify the deprotected conjugate by RP-HPLC or other suitable chromatographic techniques.
-
Confirm deprotection by mass spectrometry (observing the expected mass shift).
-
Logical Relationships in PROTAC Synthesis
The reaction of this compound with an aminooxy compound is a key step in the modular synthesis of PROTACs. The following diagram illustrates the logical flow of incorporating this linker into a PROTAC molecule.
Figure 3: Logical workflow for PROTAC synthesis.
Conclusion
The oxime ligation of this compound with aminooxy compounds provides a highly efficient and reliable method for the synthesis of complex bioconjugates, including PROTACs. The stability of the resulting oxime bond, coupled with the mild reaction conditions, makes this a valuable tool for researchers in drug discovery and chemical biology. The protocols provided herein serve as a starting point for the development of specific conjugation strategies, which may require further optimization depending on the nature of the substrates.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Ald-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Ald-PEG1-C2-Boc is a heterobifunctional linker commonly employed in the synthesis of PROTACs, featuring a Boc-protected amine and an aldehyde functionality.[4][5] The strategic removal of the Boc group is a critical step to unveil the primary amine for subsequent conjugation reactions.
This document provides detailed application notes and experimental protocols for the efficient deprotection of the Boc group from this compound. The primary method described utilizes trifluoroacetic acid (TFA), a standard and effective reagent for Boc removal.[1][6] Additionally, alternative methods are discussed for substrates that may be sensitive to strongly acidic conditions. Troubleshooting guidance and methods for monitoring reaction progress are also included to assist researchers in optimizing their experimental workflow.
Chemical Reaction
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate bond. The tert-butyl group is released as a stable carbocation, which is typically scavenged, and the resulting carbamic acid readily decarboxylates to yield the free amine as an ammonium salt.
Caption: Chemical transformation during the deprotection of this compound.
Standard Protocol: TFA-Mediated Boc Deprotection
This protocol describes the most common method for Boc deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Experimental Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[6] For example, for a 50% TFA solution, add an equal volume of TFA to the DCM solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-2 hours.[6] The deprotected amine product will be more polar and should have a lower Rf value on TLC.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation with toluene two more times to ensure the removal of residual TFA.[6] The product at this stage is the TFA salt of the deprotected amine.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Ald-PEG1-C2-NH₂.[6]
Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
Data Presentation
Table 1: Reaction Conditions and Monitoring
| Parameter | Recommended Value/Method | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures good solubility.[6] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can increase reaction rate.[6] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control potential exotherms.[6] |
| Reaction Time | 1 - 2 hours | Substrate dependent, monitor for completion.[6] |
| Monitoring Technique | TLC, LC-MS | Allows for accurate determination of reaction endpoint.[6] |
Alternative Deprotection Protocols
For substrates sensitive to strong acids, which could potentially affect the aldehyde functionality, milder deprotection methods can be considered.
Table 2: Alternative Deprotection Reagents and Conditions
| Reagent | Solvent | Conditions | Notes |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room temperature, 1-4 hours | A strong acid alternative to TFA.[6] |
| Zinc Bromide (ZnBr₂) | DCM | Room temperature, 12-24 hours | A Lewis acid catalyst, suitable for acid-labile compounds.[7] |
| Trimethylsilyl iodide (TMSI) | DCM | Room temperature, 12-24 hours | Added dropwise; useful for acid-sensitive molecules.[7] |
| Oxalyl Chloride/Methanol | Methanol | Room temperature, 1-4 hours | A mild method for selective N-Boc deprotection.[2] |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration.[6] Inadequate reaction time or temperature.[6] Steric hindrance from the PEG chain.[6] | Increase the concentration of TFA (e.g., from 20% to 50%).[6] Extend the reaction time and monitor progress.[6] Consider a stronger acid system like 4M HCl in dioxane.[6] |
| Observation of Side Products | Alkylation by the tert-butyl cation. | Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[6] |
| Difficulty in Removing Residual Acid | TFA has a high boiling point. | Perform multiple co-evaporations with toluene.[6] |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for incomplete Boc deprotection.
These application notes and protocols provide a comprehensive guide for the successful deprotection of this compound, enabling researchers to proceed with their subsequent synthetic steps with confidence. It is always recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate and experimental setup.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Ald-PEG1-C2-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1] Ald-PEG1-C2-Boc is a functionalized linker designed for the synthesis of PROTACs. It features a single polyethylene glycol (PEG) unit to enhance hydrophilicity, an aldehyde group for covalent conjugation, and a Boc-protected amine for subsequent synthetic modifications. This application note provides a comprehensive overview of the utility of this compound in TPD research, including detailed protocols for PROTAC synthesis and characterization.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is an alkyl/ether-based PROTAC linker that provides a versatile platform for the construction of PROTAC molecules.[2] Its key structural features offer distinct advantages in the synthesis of PROTAC libraries for screening and optimization:
-
Aldehyde Functionality: The aldehyde group allows for the formation of a stable bond with a primary amine on a POI ligand or an E3 ligase ligand through reductive amination. This common and reliable reaction provides a straightforward method for conjugation.
-
PEG Spacer: The short PEG chain enhances the aqueous solubility of the resulting PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[1]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle for further synthetic elaboration. Following deprotection under acidic conditions, the resulting primary amine can be coupled to the second ligand of the PROTAC, typically through an amide bond formation.
Due to the current lack of publicly available data on specific PROTACs synthesized with this compound, the following sections will provide generalized, yet detailed, protocols and hypothetical data tables based on established methodologies in the field of targeted protein degradation.
Hypothetical PROTAC (PROTAC-H): A Case Study
For illustrative purposes, we will consider a hypothetical PROTAC, PROTAC-H , targeting a protein of interest (POI-X) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. The synthesis of PROTAC-H would utilize this compound to connect a hypothetical POI-X binder with an amine handle to the CRBN ligand, pomalidomide.
Quantitative Data Summary for PROTAC-H
The following tables summarize the expected quantitative data for a successful PROTAC, such as PROTAC-H. These values would be determined experimentally using the protocols outlined below.
Table 1: In Vitro Degradation of POI-X by PROTAC-H
| Cell Line | DC50 (nM) | Dmax (%) |
| Cell Line A | 50 | 95 |
| Cell Line B | 75 | 90 |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Table 2: Ternary Complex Formation and Binding Affinities
| Component | Binding Affinity (Kd, nM) |
| PROTAC-H to POI-X | 100 |
| PROTAC-H to CRBN | 250 |
| Ternary Complex (POI-X + PROTAC-H + CRBN) | 25 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the application of a PROTAC synthesized with this compound.
References
Application Notes and Protocols for Target Protein-Ligand Conjugation using Ald-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic strategy, particularly in oncology and other disease areas. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[3]
This document provides detailed application notes and protocols for the use of Ald-PEG1-C2-Boc, a versatile heterobifunctional linker, in the synthesis of target protein-ligand conjugates, with a focus on PROTACs. This linker features an aldehyde group for initial conjugation to a primary amine, a short polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for the subsequent attachment of a second ligand.[4] The protocols outlined below describe the key steps of reductive amination for the initial protein or ligand conjugation, deprotection of the Boc group, and final ligand attachment, along with methods for characterization.
Mechanism of Action: The Role of this compound in PROTAC Synthesis
The this compound linker facilitates a two-step conjugation process to create a heterobifunctional molecule like a PROTAC.
-
First Conjugation (Reductive Amination): The aldehyde group of the linker reacts with a primary amine on the first ligand (either the POI ligand or the E3 ligase ligand) to form an unstable Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[5][6] This reaction is typically performed under controlled pH to ensure selectivity.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to expose a primary amine.[7][8]
-
Second Conjugation: This newly exposed amine is then available for conjugation to the second ligand, which typically has a reactive functional group like a carboxylic acid (for amide bond formation) or an NHS ester.
This sequential approach allows for the controlled and modular assembly of complex protein-ligand conjugates.
Experimental Protocols
Protocol 1: Reductive Amination of an Amine-Containing Ligand with this compound
This protocol describes the conjugation of the aldehyde group of the linker to a primary amine on a ligand of interest.
Materials:
-
This compound
-
Amine-containing ligand (e.g., a POI ligand or an E3 ligase ligand with a primary amine)
-
Conjugation Buffer: 100 mM sodium phosphate buffer, pH 7.0-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared in the conjugation buffer)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., reverse-phase HPLC)
Procedure:
-
Ligand Preparation: Dissolve the amine-containing ligand in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in a minimal amount of DMSO or DMF to create a stock solution (e.g., 100 mM).
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the ligand solution.
-
Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature to form the Schiff base.
-
Add the freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted aldehyde groups.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC to remove excess linker and reducing agent.
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the product using LC-MS.
Protocol 2: Boc Deprotection of the Conjugated Ligand
This protocol describes the removal of the Boc protecting group to expose the primary amine for the second conjugation step.
Materials:
-
Boc-protected PEGylated ligand from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Neutralization buffer: Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PEGylated ligand in anhydrous DCM (0.1-0.2 M).
-
Deprotection:
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by LC-MS.
-
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Precipitation and Washing:
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Pellet the product by centrifugation and discard the supernatant.
-
Wash the pellet with cold diethyl ether to remove residual TFA.
-
-
Final Product Preparation: Air-dry the pellet and dissolve it in a suitable buffer for the next conjugation step. The resulting TFA salt can often be used directly, or it can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an organic extraction.[8]
Protocol 3: Conjugation of the Second Ligand
This protocol describes the attachment of the second ligand to the deprotected amine of the PEGylated intermediate. This example uses an NHS-ester activated second ligand.
Materials:
-
Deprotected PEGylated ligand from Protocol 2
-
NHS-ester activated second ligand
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.0-8.5
-
Anhydrous DMSO or DMF
-
Purification column (e.g., reverse-phase HPLC)
Procedure:
-
Ligand Preparation: Dissolve the deprotected PEGylated ligand in the reaction buffer.
-
Second Ligand Preparation: Dissolve the NHS-ester activated second ligand in a minimal amount of DMSO or DMF to create a stock solution.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the second ligand stock solution to the deprotected PEGylated ligand solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification: Purify the final conjugate using reverse-phase HPLC.
-
Characterization: Confirm the final product's identity and purity using LC-MS and NMR spectroscopy.
Data Presentation
The efficacy of a PROTAC is highly dependent on the linker length and composition. The following tables provide representative quantitative data for BRD4-targeting PROTACs, a common application for such linkers.
Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Compound | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| QCA570 | PEG | ~1 | >90 | 5637 (Bladder Cancer) | [9] |
| Degrader 8b | PEG | <100 | Significant | MV-4-11 (Leukemia) | [10][11] |
| MZ1 | PEG | ~25 | >90 | HeLa | [12] |
| A1874 | PEG | <100 | Robust | HCT116 (Colon Cancer) | [13] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Troubleshooting Guide for Protein-Ligand Conjugation
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive aldehyde or amine groups- Suboptimal pH- Insufficient molar excess of linker | - Use fresh reagents- Optimize reaction pH (typically 6.5-7.5 for reductive amination)- Increase the molar ratio of the linker to the ligand |
| Multiple Conjugation Products | - High molar excess of linker- Long reaction time | - Reduce the molar excess of the linker- Decrease the reaction time |
| Incomplete Boc Deprotection | - Insufficient reaction time with TFA- Water contamination | - Increase incubation time with TFA- Use anhydrous DCM and fresh TFA |
| Protein/Ligand Aggregation | - High concentration- Unfavorable buffer conditions | - Reduce the concentration during the reaction- Screen different buffer compositions and pH |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a target protein-ligand conjugate.
Caption: Signaling pathway of BRD4 degradation by a PROTAC and its effect on c-MYC.
References
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 10. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 11. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ald-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-PEG1-C2-Boc is a versatile heterobifunctional linker molecule widely employed in bioconjugation and the development of targeted therapeutics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a terminal aldehyde group for conjugation to amine-containing molecules, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for subsequent orthogonal ligation strategies. Understanding its solubility, proper handling, and reaction protocols is crucial for its successful application in research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| CAS Number | 2100306-48-5 | [1] |
| Appearance | Varies (typically a solid or oil) |
Solubility
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for stock solutions. |
| Water | ≥ 100 mg/mL (for a similar bromo-PEG linker) | The PEG unit enhances aqueous solubility.[2] |
| Methanol/Ethanol | Soluble | Can be used for reactions and purifications. |
Handling and Storage
Storage: For long-term stability, this compound should be stored at -20°C. For short-term storage, 4°C is acceptable.[2] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde moiety.
Handling:
-
Weighing: As PEGylated compounds can be hygroscopic, it is advisable to allow the container to equilibrate to room temperature before opening to minimize moisture uptake.
-
Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO or DMF. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for extended stability (up to 6 months at -80°C).[2]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule) via reductive amination.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous reaction solvent (e.g., methanol, DMF, or a buffered aqueous solution like PBS, pH 6.5-7.5)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB))
-
Acetic acid (optional, to catalyze imine formation)
-
Quenching solution (e.g., Tris buffer or ammonium chloride)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolution: Dissolve the amine-containing molecule in the chosen reaction solvent.
-
Addition of this compound: Add a 1.2 to 2-fold molar excess of this compound to the reaction mixture.
-
Imine Formation: Gently agitate the mixture at room temperature. The reaction progress can be monitored by LC-MS to observe the formation of the imine intermediate. A few drops of acetic acid can be added to accelerate this step.
-
Reduction: Once imine formation is observed, add a 2 to 5-fold molar excess of the reducing agent (e.g., NaBH₃CN).
-
Reaction: Allow the reaction to proceed for 2-12 hours at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed and the desired product is formed.
-
Quenching: Quench the reaction by adding a suitable quenching solution to consume any excess reducing agent.
-
Purification: Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the identity and purity of the final conjugate by analytical techniques such as LC-MS and NMR.
Signaling Pathways and Applications
This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.
The aldehyde functionality of this compound can be used to conjugate the linker to one of the ligands, while the Boc-protected amine can be deprotected to allow for the attachment of the second ligand, completing the PROTAC structure.
Conclusion
This compound is a valuable tool for researchers in bioconjugation and drug development. Its bifunctional nature allows for the straightforward linkage of molecules, and its PEG component can improve the physicochemical properties of the resulting conjugates. By following the recommended handling, storage, and reaction protocols, researchers can effectively utilize this linker in their synthetic strategies, particularly in the construction of PROTACs for targeted protein degradation.
References
Application Note: Comprehensive Characterization of Ald-PEG1-C2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional linker Ald-PEG1-C2-Boc is a valuable tool in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a terminal aldehyde for conjugation to amines, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for further functionalization, offers significant versatility in drug development.[1][2] Thorough characterization of this compound and its conjugates is critical to ensure identity, purity, and consistency, which are essential for reliable downstream applications and regulatory compliance. This document provides detailed protocols for the analytical characterization of this compound conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow Overview
The comprehensive characterization of an this compound conjugate involves a multi-step analytical workflow. This process ensures the structural integrity, purity, and identity of the molecule. The general workflow begins with sample preparation, followed by analysis using various analytical techniques to obtain detailed information about the conjugate. The data from these techniques are then collectively analyzed to confirm the successful synthesis and purity of the final product.
References
Ald-PEG1-C2-Boc in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
| Compound Name | Ald-PEG1-C2-Boc |
| CAS Number | 2100306-48-5 |
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| Key Functional Groups | Aldehyde (-CHO), PEG linker (-O-CH2-CH2-), Boc-protected amine (-NHBoc) |
| Primary Application | PROTAC Linker |
Principle of Application in Oncology Research
The core application of this compound is in the assembly of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][3][4] In oncology, the POI is typically a protein that drives cancer cell growth, proliferation, or survival, such as a kinase or a transcription factor.
The this compound linker serves as the bridge in the PROTAC structure. The aldehyde group can be used for conjugation to a suitable functional group on either the POI ligand or the E3 ligase ligand, often through reductive amination. The Boc-protected amine, after deprotection, provides a reactive site for coupling with the other ligand. The PEG unit enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC synthesized using the this compound linker is to induce the degradation of a target oncoprotein. The general signaling pathway is as follows:
Caption: PROTAC-mediated degradation of a target oncoprotein.
Application Notes
1. Synthesis of PROTACs for Targeted Protein Degradation: The primary application of this compound is in the modular synthesis of PROTACs. The aldehyde and protected amine functionalities allow for a stepwise and controlled conjugation of the POI and E3 ligase ligands. This is crucial for creating libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.
2. Development of Antibody-Drug Conjugates (ADCs): While primarily known as a PROTAC linker, bifunctional linkers containing PEG units are also integral to the construction of Antibody-Drug Conjugates (ADCs).[5] In principle, the aldehyde group could be used to conjugate a cytotoxic payload, and the deprotected amine could be attached to an antibody. However, the use of this compound in this context is less documented than its role in PROTACs.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. These protocols are illustrative and would require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Reductive Amination using the Aldehyde Group
This protocol describes the conjugation of a ligand containing a primary amine to the aldehyde group of this compound.
Materials:
-
This compound
-
Amine-containing ligand (POI or E3 ligase ligand)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Anhydrous dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCE or MeOH.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the conjugated product.
Protocol 2: Boc Deprotection and Amide Coupling
This protocol outlines the removal of the Boc protecting group and subsequent coupling with a carboxylic acid-containing ligand.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Anhydrous dichloromethane (DCM)
-
Carboxylic acid-containing ligand (the other ligand for the PROTAC)
-
Coupling agents: HATU, HBTU, or EDC/HOBt
-
DIPEA or TEA
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Add an excess of TFA or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as a salt.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) and the deprotected amine salt (1.1 eq) in anhydrous DMF.
-
Add DIPEA or TEA (3-4 eq) to neutralize the salt and act as a base.
-
Add the coupling agent (e.g., HATU, 1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Experimental Workflow Visualization
The synthesis of a PROTAC using this compound can be visualized as a two-step process:
Caption: General workflow for PROTAC synthesis using this compound.
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs in the field of oncology research. Its bifunctional nature allows for the systematic and modular assembly of these targeted protein degraders. While specific examples of its application in peer-reviewed literature are limited, the provided general protocols and workflows offer a solid foundation for researchers and drug developers to incorporate this linker into their PROTAC design and synthesis strategies. The successful application of such linkers is pivotal in the ongoing effort to develop novel and effective cancer therapeutics based on targeted protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Ald-PEG1-C2-Boc
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ald-PEG1-C2-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reaction?
This compound is a heterobifunctional PROTAC linker based on an alkyl/ether structure.[1][2][3] Its name describes its functional components:
-
Ald : An aldehyde group (-CHO).
-
PEG1 : A single polyethylene glycol unit.
-
C2 : A two-carbon (ethyl) spacer.
-
Boc : A tert-butyloxycarbonyl protecting group on a terminal amine.
The primary reaction of this linker involves the aldehyde group reacting with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form an initial Schiff base (an imine). This bond can then be reduced to form a stable secondary amine, covalently linking the PEG molecule to the target.[4][5]
Q2: My conjugation reaction with this compound is showing low or no yield. What are the common causes?
Several factors can lead to a failed or low-yield conjugation reaction. These typically fall into categories of reaction conditions, reagent quality, or substrate issues.
-
Suboptimal pH: The pH of the reaction is critical. The reaction of an aldehyde with an amine is most efficient in a slightly acidic to neutral pH range (typically 5.5 to 8.5).[4] At low pH, the target amine is fully protonated and non-nucleophilic. At high pH (above 9.5), side reactions can occur, and the aldehyde itself may become unstable.[4]
-
Reagent Quality: Ensure the this compound has been stored correctly at -20°C and is not degraded. Aldehydes can be susceptible to oxidation to carboxylic acids, which will not react with amines.
-
Inactive Substrate: Verify that the primary amine on your target molecule is available and reactive. Steric hindrance around the amine can prevent the linker from accessing it.
-
Inappropriate Buffer: Avoid buffers containing primary amines (e.g., Tris), as they will compete with your target molecule for reaction with the aldehyde. Use amine-free buffers like phosphate-buffered saline (PBS) or acetate buffers.[4][5]
-
Insufficient Molar Excess: A 10- to 50-fold molar excess of the PEG-aldehyde reagent over the amine-containing substrate is generally recommended to drive the reaction to completion.[4]
Q3: How do I handle the Boc protecting group?
The Boc group is a stable protecting group for the terminal amine under the conditions used for the aldehyde-amine conjugation.[6] It is designed to be removed in a subsequent step, typically under acidic conditions.
-
Deprotection: The Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.[7][8]
-
Orthogonal Strategy: The stability of the Boc group to most bases and nucleophiles allows for an orthogonal protection strategy, where other protecting groups (like Fmoc) can be removed without affecting the Boc group.[6]
-
Side Reactions: Be aware that the cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[7][9] The use of scavengers, such as anisole or thioanisole, can help to suppress these unwanted side reactions.[7]
Q4: What are the ideal reaction conditions for the conjugation?
While the optimal conditions should be determined empirically for each specific substrate, the following table summarizes a good starting point based on established protocols for PEG-aldehyde conjugations.[4][5]
| Parameter | Recommended Condition | Notes |
| pH | 6.0 - 8.5 | A slightly acidic pH of ~6.0 can be a good starting point to favor N-terminal amine selectivity on proteins.[5][10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures (4°C) can be used for longer, overnight reactions to minimize degradation of sensitive substrates.[4] |
| Reaction Time | 2 - 20 hours | Reaction progress should be monitored (e.g., by HPLC, LC-MS) to determine the optimal time.[4][5] |
| Molar Excess of Linker | 10x to 50x | A significant molar excess of this compound over the target amine is recommended.[4] |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Added to the reaction mixture to reduce the intermediate Schiff base to a stable secondary amine.[5] |
| Buffer System | Amine-free buffers (e.g., PBS, Acetate) | Buffers like Tris should be avoided. |
Troubleshooting Guide
If your reaction is not proceeding as expected, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting a failing this compound conjugation reaction.
Experimental Protocols
General Protocol for Conjugation to an Amine-Containing Molecule
This protocol describes the reductive amination process to couple this compound to a target molecule with a primary amine.
-
Dissolve Target Molecule: Dissolve your amine-containing substrate in an appropriate amine-free buffer (e.g., 20 mM sodium phosphate, pH 7.0).[5]
-
Prepare Linker Solution: Immediately before use, dissolve this compound in the same reaction buffer.
-
Initiate Reaction: Add the this compound solution to the target molecule solution to achieve a final molar excess of 10-50 fold.
-
Add Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaCNBH₃) to the reaction mixture. A typical concentration is 20 mM.[5]
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[4] The optimal time should be determined by monitoring the reaction's progress via an appropriate analytical method (e.g., HPLC, LC-MS).
-
Purification: Once the reaction is complete, the resulting conjugate can be purified from excess reagents using methods like size exclusion chromatography (SEC) or dialysis.[4]
Protocol for Boc Group Deprotection
-
Dissolve Conjugate: Dissolve the purified, Boc-protected conjugate in a suitable solvent like dichloromethane (DCM).
-
Add Acid: Add a strong acid. A common method is to use a 50/50 mixture of DCM and trifluoroacetic acid (TFA).[7]
-
Incubate: Stir the reaction at room temperature for 30 minutes to 1 hour. Monitor the deprotection by TLC or LC-MS.
-
Quench and Evaporate: Neutralize the acid carefully with a base (e.g., saturated sodium bicarbonate solution) and remove the solvent under reduced pressure to isolate the deprotected product.
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the two-step reductive amination reaction between this compound and a primary amine (R-NH₂).
Caption: The reaction pathway for conjugating this compound to a primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. US6465694B1 - Method for preparation of polyethylene glycol aldehyde derivatives - Google Patents [patents.google.com]
Technical Support Center: Ald-PEG1-C2-Boc Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Ald-PEG1-C2-Boc conjugation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes.
Troubleshooting Low Yield in this compound Conjugation
Low yield in the conjugation of this compound to a primary amine-containing molecule via reductive amination is a common challenge. The following sections provide a structured approach to identifying and resolving the root causes of suboptimal reaction efficiency.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step workflow to diagnose and address potential issues leading to low conjugation yield.
Technical Support Center: Ald-PEG1-C2-Boc
Welcome to the technical support center for Ald-PEG1-C2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during their experiments with this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. It features three key chemical entities:
-
An aldehyde group (-CHO) for conjugation to amine-containing molecules via reductive amination or to hydrazide- or aminooxy-functionalized molecules.
-
A short polyethylene glycol (PEG) spacer (PEG1) that enhances solubility and provides appropriate spatial separation between the conjugated moieties.
-
A tert-butyloxycarbonyl (Boc) protected amine , which can be deprotected to reveal a primary amine for subsequent conjugation reactions.
Q2: What are the main stability concerns for this compound?
The primary stability issues arise from the reactivity of its functional groups:
-
Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, which can occur even with exposure to atmospheric oxygen.
-
Boc Group Lability: The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved.
-
PEG Linker Degradation: While generally stable, the PEG ether backbone can undergo slow oxidative degradation, especially under harsh conditions.
Q3: How should I properly store and handle this compound?
To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage of Solid Compound: Store the solid material at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, -80°C is preferable.
-
Storage of Stock Solutions: Prepare stock solutions in a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture and air. Store stock solutions at -80°C for up to six months or at -20°C for up to one month.
-
Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the compound. Use dry solvents and handle under an inert atmosphere whenever possible.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low Yield or Incomplete Reaction in Conjugation to an Amine
If you are experiencing low yields in a conjugation reaction targeting the aldehyde group, consider the following potential causes and solutions.
Potential Causes:
-
Degradation of the Aldehyde Group: The aldehyde may have oxidized to a carboxylic acid, rendering it unreactive towards amines in reductive amination protocols.
-
Suboptimal Reaction Conditions: The pH of the reaction mixture may not be optimal for Schiff base formation and subsequent reduction.
-
Steric Hindrance: The accessibility of the aldehyde group may be sterically hindered by the substrate.
Troubleshooting Steps:
-
Verify Aldehyde Integrity: Before starting the conjugation, check the purity of your this compound lot using an appropriate analytical method (see Experimental Protocols section).
-
Optimize Reaction pH: For reductive amination, the optimal pH is typically between 6 and 7.5 to facilitate Schiff base formation without significantly hydrolyzing the imine intermediate.
-
Choice of Reducing Agent: Use a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are effective at the optimal pH range for Schiff base formation.
-
Increase Reaction Time or Temperature: If steric hindrance is suspected, prolonging the reaction time or gently increasing the temperature may improve yields. Monitor the reaction progress to avoid degradation.
Issue 2: Unexpected Side Products in Subsequent Reaction Steps After Boc Deprotection
The appearance of unexpected side products after the deprotection of the Boc group can be due to incomplete deprotection or side reactions.
Potential Causes:
-
Incomplete Boc Deprotection: Insufficient acid strength, concentration, or reaction time can lead to a mixture of the Boc-protected and deprotected amine.
-
Acid-Catalyzed Side Reactions: Prolonged exposure to strong acids can lead to degradation of other parts of the molecule or the conjugated substrate.
Troubleshooting Steps:
-
Ensure Complete Deprotection: Monitor the deprotection reaction using TLC, LC-MS, or ¹H NMR to confirm the complete disappearance of the Boc group.
-
Optimize Deprotection Conditions: A common reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (DCM). If deprotection is incomplete, you can try increasing the TFA concentration or the reaction time. For acid-sensitive substrates, milder acidic conditions should be explored.
-
Work-up Procedure: After deprotection, ensure all acidic reagents are thoroughly removed. This can be achieved by co-evaporation with a non-polar solvent like toluene or by performing a mild basic wash.
Data Presentation
The following tables provide hypothetical stability data for this compound under various conditions to illustrate potential degradation profiles.
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Time | Purity (%) | Major Degradant |
| -20°C, Inert Atmosphere | 6 months | >98% | Not Detected |
| 4°C, Air | 1 month | ~90% | Carboxylic Acid |
| Room Temperature, Air | 1 week | ~80% | Carboxylic Acid |
Table 2: Stability of this compound in Solution (10 mg/mL in DMSO)
| Storage Condition | Time | Purity (%) | Major Degradant |
| -80°C | 3 months | >99% | Not Detected |
| -20°C | 1 month | ~97% | Trace Carboxylic Acid |
| 4°C | 1 week | ~92% | Carboxylic Acid |
| Room Temperature | 24 hours | ~85% | Carboxylic Acid |
Table 3: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | Time (hours) | Purity (%) |
| 3.0 | 4 | ~85% (Boc cleavage) |
| 5.0 | 24 | ~98% |
| 7.4 | 24 | ~95% (Aldehyde oxidation) |
| 9.0 | 24 | ~90% (Aldehyde degradation) |
Experimental Protocols
Protocol 1: HPLC-Based Purity and Stability Assessment of this compound
This protocol describes a method to assess the purity of this compound and monitor its degradation over time.
Materials:
-
This compound
-
HPLC grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ACN at 1 mg/mL. For stability studies, incubate aliquots of this solution under desired conditions (e.g., different temperatures, exposure to air). At each time point, dilute the sample to 0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 20-80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV at 210 nm (for general impurities)
-
ELSD or CAD for detection of the PEG linker and its degradation products which lack a strong chromophore.
-
-
-
Data Analysis: Integrate the peak areas of the parent compound and any degradation products. Purity is calculated as the peak area of the parent compound divided by the total peak area of all components.
Protocol 2: ¹H NMR Monitoring of Boc Deprotection
This protocol allows for the real-time monitoring of the Boc deprotection process.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent and acquire a ¹H NMR spectrum. Note the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
-
Initiate Deprotection: Add a stoichiometric excess of TFA to the NMR tube.
-
Monitor Reaction: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes).
-
Data Analysis: Observe the decrease in the integral of the tert-butyl proton signal at 1.4 ppm relative to a stable internal standard or other protons on the molecule that are not affected by the reaction. The reaction is complete when this signal is no longer detectable.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for stability testing.
Technical Support Center: Optimizing PROTAC Linker Length with PEG Units
Welcome to the technical support center for PROTAC® development. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the polyethylene glycol (PEG) linker component of Proteolysis Targeting Chimeras (PROTACs). Here you will find answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols.
PROTAC® is a registered trademark of Arvinas Operations, Inc.
Frequently Asked Questions (FAQs)
Q1: Why are PEG units commonly used in PROTAC linkers?
PEG linkers are frequently used in PROTAC design due to their advantageous physicochemical properties.[1][2] They offer a good balance of hydrophilicity and flexibility. The hydrophilic nature of the PEG chain, due to the ether oxygens, can improve the solubility of the entire PROTAC molecule, which is often a challenge for these large molecules.[2][3] This enhanced solubility aids in handling, formulation, and can improve pharmacokinetic properties.[3] Furthermore, the flexibility of PEG linkers allows them to adopt various conformations, which can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4]
Q2: How does PEG linker length impact PROTAC efficacy?
The length of the PEG linker is a critical parameter that significantly influences PROTAC efficacy.[1][5] It directly affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1][3]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a productive ternary complex.[5][6]
-
Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or the entropic penalty of forming the complex could decrease its stability.[5][6]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[1]
Q3: What is the "hook effect" and how does linker design relate to it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[5] This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) which compete with the formation of the productive ternary complex required for degradation.[5][7] While primarily concentration-dependent, linker design can influence the hook effect by affecting the stability and cooperativity of the ternary complex. A well-optimized linker can promote positive cooperativity, where the formation of one binary complex enhances the binding of the other protein, thus stabilizing the ternary complex and potentially mitigating the hook effect.[7][8]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and E3 ligase individually, but I see poor or no degradation.
This is a common issue in PROTAC development and often points to problems with ternary complex formation.[5][9]
-
Possible Cause: The linker length is suboptimal and does not allow for a productive spatial arrangement of the target protein and the E3 ligase.[5]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.).[5][8]
-
Assess Degradation: Test the new PROTACs in a cellular degradation assay (e.g., Western blot or In-Cell ELISA) to determine if a different linker length improves degradation.
-
Biophysical Analysis: If possible, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability with the different linker variants.[5]
-
Problem 2: My PROTAC has poor solubility and/or low cell permeability.
The high molecular weight and complex structures of PROTACs can often lead to poor physicochemical properties.[7]
-
Possible Cause: The overall molecule is too hydrophobic (lipophilic).
-
Troubleshooting Steps:
-
Increase PEG Length: Incorporating longer PEG chains is a known strategy to increase the hydrophilicity and aqueous solubility of a PROTAC.[2][3]
-
Balance is Key: While increasing PEG length can improve solubility, it can also sometimes hinder passive diffusion across the cell membrane.[3] However, the flexibility of PEG linkers can allow the PROTAC to fold and shield its polar surface area, which may aid in cell permeability.[3] It is important to empirically test a range of PEG lengths to find the optimal balance between solubility and permeability for your specific PROTAC.
-
Problem 3: I observe a very strong hook effect at low concentrations.
A pronounced hook effect can limit the therapeutic window of a PROTAC.
-
Possible Cause: The PROTAC may be forming highly stable binary complexes that outcompete the formation of the ternary complex. This can be related to low cooperativity in the system.
-
Troubleshooting Steps:
-
Modify Linker Composition: In addition to length, the composition of the linker can be altered. Introducing more rigid elements like piperazine or triazole rings, in combination with flexible PEG units, can change the conformational dynamics and may lead to a more stable ternary complex.[2][5]
-
Re-evaluate Binding Affinities: While counterintuitive, sometimes slightly weaker binary affinities can lead to better degradation profiles by reducing the stability of the competing binary complexes.
-
Quantitative Data Summary
The optimal number of PEG units is highly system-dependent. The following table presents illustrative data showing how degradation potency (DC₅₀) and efficacy (Dₘₐₓ) can vary with PEG linker length for a hypothetical target protein.
| PROTAC Analog | Linker Composition | Linker Length (Atoms, approx.) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG2 | 2 PEG units | 8 | 150 | 75 |
| PROTAC-PEG3 | 3 PEG units | 11 | 50 | 90 |
| PROTAC-PEG4 | 4 PEG units | 14 | 15 | >95 |
| PROTAC-PEG5 | 5 PEG units | 17 | 45 | 92 |
| PROTAC-PEG6 | 6 PEG units | 20 | 120 | 80 |
Note: This data is representative. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are illustrative and must be determined experimentally for each system.
Diagrams
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC PEG linker length.
Caption: Troubleshooting flowchart for poor PROTAC-mediated degradation.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of each PROTAC analog (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin, or β-Actin).[10]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[10]
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is used to confirm that the PROTAC is inducing the ubiquitination of the target protein.[9]
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 3-5x DC₅₀).
-
Crucially, in a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting. The proteasome inhibitor will cause ubiquitinated proteins to accumulate.[9][10]
-
-
Immunoprecipitation (IP):
-
Lyse the cells in a buffer suitable for IP (e.g., containing 1% Triton X-100).
-
Incubate the lysate with an antibody against your target protein to capture it.
-
Use Protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Run the eluates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the Western blot with an anti-ubiquitin antibody.
-
A high molecular weight smear or a laddering pattern in the lane treated with both the PROTAC and the proteasome inhibitor indicates poly-ubiquitination of your target protein.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Side reactions of aldehyde group in Ald-PEG1-C2-Boc
This technical support guide provides troubleshooting advice and frequently asked questions regarding the potential side reactions of the aldehyde group in Ald-PEG1-C2-Boc. This information is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional PROTAC linker. It contains an aldehyde group for reaction with nucleophiles such as amines, and a Boc-protected amine for further functionalization after deprotection. Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target protein ligand and an E3 ligase ligand.
Q2: I am seeing a gradual loss of reactivity of my this compound in solution. What could be the cause?
The aldehyde group in this compound is susceptible to oxidation, especially when exposed to air (oxygen). This oxidation converts the aldehyde to a non-reactive carboxylic acid, leading to a decrease in conjugation efficiency over time. It is recommended to use freshly prepared solutions and to degas buffers to minimize oxygen content.
Q3: My conjugation reaction with a primary amine is showing low and inconsistent yields. What are the potential side reactions?
Low yields in reactions with primary amines can be due to several factors:
-
Oxidation of the Aldehyde: As mentioned, the aldehyde can oxidize to a carboxylic acid, which will not react with the amine under standard conditions.
-
Unstable Imine Formation: The initial reaction between an aldehyde and an amine forms an imine (Schiff base). This reaction is reversible and the resulting imine can be unstable and prone to hydrolysis, especially if the pH is not optimal. For a stable conjugate, the imine bond often requires reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Reaction with Buffers: If you are using a buffer containing primary amines (e.g., Tris), the aldehyde group of the PEG linker can react with the buffer components, reducing the amount available to react with your target molecule.
Q4: Can I use any buffer for my conjugation reaction with this compound?
It is crucial to avoid buffers containing primary or secondary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the aldehyde. Phosphate-buffered saline (PBS) or HEPES buffers are generally recommended.
Q5: How can I confirm that the aldehyde group in my this compound is still active?
You can perform a quality control check using a small molecule containing a primary amine and analyzing the reaction product by LC-MS. For example, reacting the PEG linker with an excess of a simple primary amine like benzylamine and observing the formation of the corresponding imine or the reduced secondary amine will confirm the aldehyde's reactivity.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered when using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | 1. Oxidation of Aldehyde: The aldehyde group has been oxidized to a carboxylic acid. 2. Hydrolysis of Imine: The intermediate imine is unstable and hydrolyzes back to the aldehyde and amine. 3. Competitive Reaction with Buffer: The buffer contains primary or secondary amines that react with the aldehyde. | 1. Use fresh or properly stored this compound. Prepare solutions immediately before use. Degas buffers to remove oxygen. 2. Perform a reductive amination by adding a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to the reaction mixture to form a stable secondary amine bond. 3. Switch to a non-amine-containing buffer such as PBS or HEPES. |
| Appearance of Unexpected Peaks in LC-MS Analysis | 1. Aldehyde Oxidation: A peak corresponding to the mass of the oxidized carboxylic acid form of the linker may be present. 2. Aldehyde Reduction: A peak corresponding to the mass of the alcohol form of the linker may appear if a reducing agent was present unintentionally. 3. Formation of Acetals/Hemiacetals: If the solvent is an alcohol (e.g., methanol, ethanol), it can react with the aldehyde. | 1. Confirm the mass of the unexpected peak. If it corresponds to the oxidized form, take precautions to prevent oxidation in future experiments. 2. Verify that no unintended reducing agents were introduced. 3. Avoid using alcohol-based solvents for the reaction. If their use is necessary, be aware of this potential side reaction. |
| Inconsistent Reaction Kinetics | 1. Variable pH: The rate of imine formation is pH-dependent. Inconsistent pH can lead to variable reaction rates. 2. Temperature Fluctuations: Reaction rates are sensitive to temperature. | 1. Ensure consistent and optimal pH of the reaction buffer (typically pH 6.5-7.5 for reductive amination). 2. Maintain a constant temperature for the duration of the reaction. |
Experimental Protocols
Protocol 1: Detection of Aldehyde Oxidation by HPLC-MS
This protocol describes how to detect the presence of the oxidized carboxylic acid impurity in a sample of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
HPLC system coupled with a mass spectrometer (MS)
-
C18 HPLC column
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN/Water.
-
Set up the HPLC-MS system with a C18 column.
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 15 minutes.
-
Inject 5-10 µL of the sample solution.
-
Monitor the chromatogram for the expected mass of this compound and the mass of the corresponding carboxylic acid (expected mass + 16 Da).
-
Quantify the relative peak areas to estimate the percentage of the oxidized impurity.
Visualizations
Caption: Potential side reactions of the aldehyde group in this compound.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
Technical Support Center: Ald-PEG1-C2-Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the Boc deprotection of Ald-PEG1-C2-Boc, an alkyl/ether-based PROTAC linker.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete Boc deprotection?
A1: The most frequent causes of incomplete deprotection are related to reagent quality and reaction conditions. These include degraded or insufficient trifluoroacetic acid (TFA), inadequate reaction time, or temperatures that are too low.[4] The rate of Boc cleavage is highly dependent on the acid concentration.[5]
Q2: How can I reliably monitor the progress of the deprotection reaction?
A2: The most effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] TLC can quickly show the disappearance of the starting material spot and the appearance of the product spot. LC-MS provides more definitive evidence by showing the expected mass change upon removal of the 100.12 g/mol Boc group.
Q3: Can the aldehyde functional group be compromised during acidic deprotection?
A3: While generally stable, aldehydes can be sensitive. The primary risk during Boc deprotection is not from the acid itself but from the reactive tert-butyl cation (tBu⁺) generated during the reaction.[5][8] This cation can potentially alkylate other nucleophilic sites on the molecule.[9] Using a scavenger, such as triisopropylsilane (TIS), can help mitigate this side reaction by trapping the tBu⁺ cation.[4]
Q4: My final product is an oil and not the expected TFA salt. What should I do?
A4: After removing the TFA and solvent, it is common to obtain an oil or residue. To isolate the TFA salt as a solid, you can try precipitating the product by adding the concentrated residue dropwise to a large volume of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.[4]
Troubleshooting Guide
Problem: LC-MS analysis shows a significant amount of starting material remaining.
-
Possible Cause 1: Inactive or Insufficient Acid. Trifluoroacetic acid (TFA) is hygroscopic and can lose activity over time. The reaction's rate has a strong dependence on acid concentration.[5]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Boc deprotection can be slower for sterically hindered substrates.[5] While typically run at room temperature, some reactions may require more time to reach completion.[11]
Problem: Mass spectrometry shows the desired product mass, but also a mass corresponding to +56 Da.
-
Possible Cause: S-Alkylation or N-Alkylation. The generated tert-butyl cation (+56 Da) is an electrophile that can react with nucleophiles.[5] If your molecule has other nucleophilic sites (like a thiol or a particularly electron-rich amine/heterocycle), this side reaction can occur.[9]
-
Solution: Add a scavenger to the reaction mixture. A common "cleavage cocktail" includes scavengers like 2.5% triisopropylsilane (TIS) and 2.5% water in TFA to trap the carbocation.[4]
-
Problem: The NMR spectrum of the final product is complex or shows unexpected peaks.
-
Possible Cause 1: Residual TFA. TFA can be difficult to remove completely and may show broad peaks in the NMR spectrum.
-
Solution: After rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene two or three times to azeotropically remove residual TFA.[6]
-
-
Possible Cause 2: Incomplete Reaction or Side Products. The complexity may arise from a mixture of starting material, product, and byproducts.
-
Solution: Purify the crude product using reverse-phase HPLC (RP-HPLC) to isolate the desired compound before detailed spectroscopic analysis.
-
Data Analysis & Interpretation
Proper analysis of analytical data is critical to diagnose issues. The table below summarizes expected results for a successful deprotection.
| Compound | Molecular Formula (Free Base) | Expected Mass [M+H]⁺ | Typical RP-HPLC Retention Time | Notes |
| This compound | C₁₃H₂₅NO₄ | 260.18 | ~5.2 min | Starting material; more hydrophobic, longer retention time. |
| Ald-PEG1-C2-NH₂·TFA | C₈H₁₇NO₂ | 160.13 | ~2.5 min | Deprotected product; more polar, shorter retention time. The mass spec detects the free amine cation, not the TFA salt. |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.[6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by taking small aliquots every 30-60 minutes for LC-MS analysis until the starting material is consumed (typically 1-2 hours).[4]
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, add toluene (5-10 mL) and evaporate again. Repeat this step twice.
-
Isolation: Dissolve the resulting residue in a minimal amount of solvent (e.g., water/acetonitrile) and either use directly, purify by HPLC, or precipitate the TFA salt by adding the solution dropwise to ice-cold diethyl ether.[4]
Protocol 2: Analytical RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection experiments.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. microsaic.com [microsaic.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of Ald-PEG1-C2-Boc Synthesized PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of PROTACs synthesized using the Ald-PEG1-C2-Boc linker.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your this compound synthesized PROTAC.
Problem 1: Low Yield of Purified PROTAC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure complete conversion of starting materials by monitoring the reaction using LC-MS. - Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. |
| PROTAC Degradation | - The aldehyde functionality can be susceptible to oxidation or other side reactions. Keep the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to strong acids or bases during workup and purification. |
| Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the extraction of your PROTAC. - Perform multiple extractions with smaller volumes of organic solvent to maximize recovery. |
| Poor Recovery from Chromatography | - Test different stationary and mobile phases to find the optimal conditions for your PROTAC. - Ensure the PROTAC is fully dissolved in the loading solvent to prevent precipitation on the column. |
| Product Adsorption to Glassware/Plasticware | - Silanize glassware to reduce non-specific binding. - Use low-binding centrifuge tubes and pipette tips. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Impurity Type | Identification and Removal |
| Unreacted Starting Materials | - Monitor the reaction progress by LC-MS to ensure full consumption of starting materials. - Utilize a different chromatography technique (e.g., normal phase if reverse phase was unsuccessful) to improve separation. |
| Byproducts from the Aldehyde Group | - Over-oxidation of the aldehyde to a carboxylic acid can occur. This can be identified by a mass shift in the LC-MS data. - Purification by reverse-phase HPLC with a suitable gradient can often separate the desired aldehyde from the more polar carboxylic acid byproduct. |
| Incomplete Boc Deprotection | - The presence of the Boc-protected PROTAC can be detected by LC-MS (mass difference of 100.12 Da). - Ensure sufficient reaction time and an adequate excess of the deprotecting agent (e.g., TFA).[1] |
| Side Products from Boc Deprotection | - Tert-butyl adducts can sometimes form. These can be minimized by using a scavenger, such as triethylsilane, during the deprotection step. - Careful optimization of the reverse-phase HPLC gradient is crucial for separating these closely related impurities. |
| Co-eluting Impurities | - If impurities co-elute with the product in reverse-phase chromatography, consider using an orthogonal purification method like normal-phase chromatography or size-exclusion chromatography (for larger PROTACs).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line purification strategy for a PROTAC synthesized with the this compound linker?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective initial purification strategy for PROTACs.[3][4] The combination of a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid usually provides good separation of the desired PROTAC from most impurities.
Q2: How do I choose the right chromatography conditions for my specific PROTAC?
A2: The optimal conditions will depend on the overall physicochemical properties of your PROTAC (i.e., the warhead and E3 ligase ligand). It is recommended to first perform analytical HPLC to screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase gradients to identify the conditions that provide the best resolution.[5]
Q3: My PROTAC is poorly soluble. How can I improve its solubility for purification?
A3: Poor solubility can be a challenge with PROTACs. To improve solubility for purification, you can try dissolving your crude product in a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the mobile phase for injection. Be mindful of the volume of strong solvent injected, as it can affect peak shape. For some PROTACs, the addition of a small percentage of isopropanol or the use of elevated column temperatures can also improve solubility and peak shape during RP-HPLC.[6]
Q4: When should I perform the Boc deprotection step, before or after initial purification?
A4: It is generally advisable to perform the Boc deprotection after the initial purification of the Boc-protected PROTAC. This approach has two main advantages:
-
The Boc-protected intermediate is often more stable and easier to handle.
-
Purifying the Boc-protected compound first removes many of the impurities from the preceding synthetic steps, simplifying the final purification of the deprotected PROTAC.
Q5: What are the standard conditions for Boc deprotection, and how do I work up the reaction?
A5: A common method for Boc deprotection is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 20-50% TFA, for 1-2 hours at room temperature.[1] After the reaction is complete, the TFA and DCM are typically removed under reduced pressure. It is important to co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed, as it can interfere with subsequent steps and purification.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification of this compound PROTACs
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column: A preparative C18 column is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient: Start with a shallow gradient to screen for the optimal elution conditions. A typical gradient might be 5-95% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm and/or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
Protocol 2: Boc Deprotection of a Purified PROTAC Intermediate
-
Reaction Setup: Dissolve the purified Boc-protected PROTAC in anhydrous dichloromethane (DCM).
-
Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) to the PROTAC solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
Add fresh DCM and repeat the concentration step (2-3 times) to ensure complete removal of residual TFA.
-
-
Final Purification: Purify the resulting deprotected PROTAC using the RP-HPLC protocol described above to remove any minor impurities formed during the deprotection step.
Visualizations
Caption: A typical experimental workflow for the purification of this compound synthesized PROTACs.
Caption: A logical workflow for troubleshooting common issues in PROTAC purification.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 4. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Solubility of Ald-PEG1-C2-Boc PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ald-PEG1-C2-Boc PROTACs during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs have poor aqueous solubility?
PROTACs, by their nature, are often large and complex molecules, frequently placing them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor oral bioavailability and solubility.[1][] The structure of these molecules, consisting of two ligands and a linker, often results in a high molecular weight and significant lipophilicity, contributing to low solubility in aqueous buffers.[1] While the PEG linker in your PROTAC is intended to increase hydrophilicity, the overall properties of the molecule, including the warhead, E3 ligase ligand, and the C2-Boc moiety, can still lead to poor solubility.[3][4]
Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?
Poor solubility can significantly compromise the accuracy and reproducibility of your experimental results.[1] Common issues include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers.[1][5]
-
Underestimation of Potency: Compound precipitation leads to a lower effective concentration, resulting in an underestimation of key parameters like DC50 and IC50.[1]
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Non-specific Toxicity: Aggregated or precipitated compounds can cause non-specific cellular toxicity, confounding your results.[5]
Q3: How can I modify the chemical structure of my PROTAC to improve its solubility?
Optimizing the chemical structure, particularly the linker, is a primary strategy for enhancing solubility.[1] Consider the following approaches:
-
Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into the linker or replacing linear alkyl segments with heterocyclic scaffolds like piperazine or piperidine can improve solubility.[1][6]
-
Optimize Linker Composition and Length: While PEG linkers enhance hydrophilicity, their flexibility can sometimes be detrimental.[1][4] A systematic variation of the linker length and composition is crucial to find a balance between solubility and the ability to form a stable and productive ternary complex.[1][7]
-
Fluorination: The strategic incorporation of fluorine into the linker can modulate lipophilicity and membrane permeability.[1]
-
Promote Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure, which can reduce the exposed polar surface area and improve cell permeability.[1][8]
Q4: What formulation strategies can I use to improve the solubility of my PROTAC for in vitro and in vivo experiments?
For PROTACs with persistent solubility issues, various formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), to create a higher-energy, more soluble amorphous state.[9][10][11][12]
-
Co-solvents and Surfactants: The use of co-solvents like PEG300 and surfactants such as Tween-80 or Poloxamer 188 can significantly improve solubility.[12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the solubility of PROTACs in aqueous and biorelevant media.[10]
-
Cyclodextrin Inclusion: This method can be used to prepare PROTAC-cyclodextrin complexes to improve dissolution.[14]
Troubleshooting Guide
This guide provides solutions to common problems related to the solubility of this compound PROTACs.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock in aqueous buffer. | The PROTAC has poor aqueous solubility and is crashing out of solution. The final DMSO concentration may be too low to maintain solubility. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions, ensuring the final DMSO concentration in the assay remains below 0.5%, and ideally below 0.1%.[12] 3. Consider using a co-solvent system. For example, prepare a stock in 100% DMSO, then mix with PEG300 before further dilution in the final assay medium.[12] 4. Gentle heating (e.g., 37°C for 5-10 minutes) and sonication (5-15 minutes) can aid in the dissolution of the stock solution.[12] |
| Inconsistent results in cell-based degradation assays. | The PROTAC is not fully solubilized, leading to variable effective concentrations. | 1. Visually inspect your working solutions for any precipitate before adding them to the cells. 2. Perform a solubility test in your cell culture medium. 3. Ensure thorough mixing when diluting the PROTAC into the final medium. |
| Low or no target degradation observed. | The effective concentration of the soluble PROTAC is below the level required for activity. | 1. First, confirm target engagement and ternary complex formation using biophysical assays. 2. If engagement is confirmed, employ formulation strategies like ASDs or co-solvents to increase the soluble concentration of the PROTAC in your assay.[9][12] |
| Difficulty in preparing a sufficiently concentrated stock solution. | The PROTAC is poorly soluble even in 100% DMSO. | 1. Try gentle heating and sonication to aid dissolution.[12] 2. If solubility in DMSO is still limiting, consider alternative organic solvents, but ensure they are compatible with your downstream assays. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound over time in an aqueous buffer.
Materials:
-
This compound PROTAC
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate to achieve a final concentration of 100 µM.
-
Seal the plate and incubate at room temperature on a plate shaker for 24 hours.
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot and filter it through a 0.45 µm filter to remove any precipitated compound.
-
Quantify the concentration of the soluble PROTAC in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
The measured concentration at each time point represents the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD to enhance PROTAC solubility.
Materials:
-
This compound PROTAC
-
HPMCAS (hydroxypropyl methylcellulose acetate succinate)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the PROTAC and HPMCAS in a suitable volatile solvent (e.g., DCM) in a round-bottom flask. A common drug loading is 10-20% w/w.
-
Ensure both the PROTAC and the polymer are fully dissolved.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under high vacuum to remove any residual solvent.
-
The resulting solid is the ASD, which can be used for dissolution testing or in subsequent experiments.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 14. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ald-PEG1-C2-Boc Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ald-PEG1-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the structure and function of the this compound linker?
The this compound linker is a bifunctional molecule used in bioconjugation and the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). It features a terminal aldehyde group for conjugation to a target protein ligand (often via reductive amination) and a Boc-protected amine on a short polyethylene glycol (PEG) spacer. The Boc (tert-butoxycarbonyl) group is a protecting group for the amine, which, once deprotected, can be conjugated to another molecule, such as an E3 ligase ligand.
Q2: Under what conditions is the Boc group on the this compound linker cleaved?
The Boc group is labile under acidic conditions.[1][2] Cleavage is typically achieved using strong acids such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).[1][3] Milder acidic conditions, for instance, using hydrochloric acid (HCl) in 1,4-dioxane or ethyl acetate, can also be employed, which may be preferable given the acid-sensitive nature of the aldehyde group.[1][4]
Q3: Is the aldehyde group stable during the Boc deprotection step?
The aldehyde group can be sensitive to the strongly acidic conditions required for Boc cleavage.[5] High concentrations of strong acids like TFA can potentially lead to side reactions or degradation of the aldehyde. Therefore, careful selection of deprotection conditions is crucial to maintain the integrity of the aldehyde functionality. Milder deprotection methods or the use of scavengers are recommended.
Q4: What are the common side products observed during the cleavage of the this compound linker?
Side products can arise from two main sources:
-
Incomplete Deprotection: Residual Boc-protected linker will be present in the final product.
-
Aldehyde-Related Side Reactions: Under harsh acidic conditions, the aldehyde may undergo reactions such as oxidation or acetal formation/hydrolysis.[5]
-
Alkylation: The tert-butyl cation generated during Boc deprotection is electrophilic and can alkylate nucleophilic residues in the substrate.[6]
Q5: How can I monitor the progress of the Boc deprotection reaction?
The progress of the reaction should be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the deprotected product and assess the purity of the reaction mixture.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the disappearance of the Boc proton signals and the appearance of the free amine.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[7] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle warming may be considered, but with caution due to the aldehyde's sensitivity.[7] |
| Poor Solubility | Ensure the linker conjugate is fully dissolved in the chosen solvent. |
| Steric Hindrance | The PEG chain can cause steric hindrance. Longer reaction times may be necessary to overcome this.[7] |
Issue 2: Degradation of the Aldehyde Group or Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Harsh Acidic Conditions | Use milder deprotection conditions. Consider using 4M HCl in 1,4-dioxane or HCl in ethyl acetate instead of neat TFA.[1][4] Perform the reaction at a lower temperature (e.g., 0 °C). |
| Alkylation by t-butyl Cation | Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[7] |
| Oxidation of the Aldehyde | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data Summary
The following table summarizes typical conditions for Boc deprotection. The optimal conditions for the this compound linker may require careful optimization to balance efficient Boc cleavage with aldehyde stability.
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours | Standard but potentially harsh on the aldehyde.[7] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 1 - 4 hours | A milder alternative to TFA.[1] |
| Hydrochloric Acid (HCl) | Saturated | Ethyl Acetate | Room Temp. | 1 - 4 hours | Another mild deprotection option.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA (for less sensitive substrates)
-
Dissolve the Boc-protected this compound conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) (for a final concentration of 50% v/v).
-
If the substrate contains other sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[7]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (3 times) to ensure complete removal of residual TFA.[8]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Protocol 2: Mild Boc Deprotection using HCl in 1,4-Dioxane (Recommended for Aldehyde Stability)
-
Dissolve the Boc-protected this compound conjugate in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction may take longer than with TFA.
-
Once the reaction is complete, the solvent and excess HCl can be removed under reduced pressure.
-
The resulting hydrochloride salt can often be used directly or neutralized as described in Protocol 1.
Visualizations
Caption: Structure of the this compound linker.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Troubleshooting Ternary Complex Formation with Ald-PEG1-C2-Boc
Welcome to the technical support center for troubleshooting ternary complex formation when using PROTACs synthesized with the Ald-PEG1-C2-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is an alkyl/ether-based linker that connects the ligand for the target protein to the ligand for an E3 ubiquitin ligase.[3][4] The linker's role is critical as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[5][6]
Q2: What are the key considerations when using a PEG-based linker like this compound?
A2: Polyethylene glycol (PEG) linkers are often used to improve the solubility and cell permeability of PROTAC molecules.[7][] Key considerations include:
-
Length: The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric hindrance, yet not so long that it leads to an unstable or unproductive ternary complex.[]
-
Flexibility: A degree of flexibility can help the PROTAC adopt a conformation that is favorable for ternary complex formation.[9] However, excessive flexibility can have a negative energetic impact.
-
Composition: The chemical makeup of the linker affects the PROTAC's overall physicochemical properties.[7]
Q3: What is the "hook effect" and how does it relate to my PROTAC synthesized with this compound?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[10][11] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex.[10] This effect is a common challenge in PROTAC development and is not specific to the linker used, but the optimal concentration will be influenced by the properties of the entire PROTAC molecule, including the this compound linker.
Q4: What is "cooperativity" in the context of ternary complex formation?
A4: Cooperativity refers to the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase).[5]
-
Positive cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein, leading to a more stable ternary complex.
-
Negative cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.
-
Non-cooperative (α = 1): The binding of the two proteins is independent. Positive cooperativity is generally desirable for potent protein degradation.[1] The linker plays a crucial role in mediating the protein-protein interactions that determine cooperativity.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PROTACs containing the this compound linker.
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize PROTAC Concentration: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to check for a potential "hook effect".[10] 2. Assess Ternary Complex Formation Directly: Use biophysical assays like TR-FRET, AlphaLISA, or SPR to directly measure the formation of the ternary complex.[12][13] |
| Poor Linker Design | 1. Evaluate Linker Length: If the ternary complex does not form efficiently, the this compound linker may be too short or too long for your specific target and E3 ligase pair. Consider synthesizing PROTACs with different linker lengths.[1][] 2. Modify Linker Attachment Points: The points where the linker is attached to the target and E3 ligase ligands are critical. Ensure the exit vectors are solvent-exposed and do not disrupt binding.[7] |
| Poor Cell Permeability or Stability | 1. Assess Cell Permeability: Perform cellular uptake assays to measure the intracellular concentration of your PROTAC.[14] 2. Evaluate Stability: Use LC-MS/MS to determine the stability of your PROTAC in cell culture media and cell lysates over time. |
| Low E3 Ligase Expression | 1. Confirm E3 Ligase Expression: Use Western blotting or qPCR to verify that your chosen cell line expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit.[7] |
Problem 2: "Hook Effect" Observed in Dose-Response Curve
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | 1. Perform a Wide Dose-Response Experiment: Use a broad range of concentrations, including very low and very high, to fully characterize the bell-shaped curve.[10] 2. Time-Course Experiment: Assess degradation at multiple time points at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics.[10] |
| Low Cooperativity | 1. Measure Cooperativity: Use biophysical assays like SPR to determine the cooperativity factor (α).[12] 2. Rational PROTAC Design: If cooperativity is low, consider redesigning the PROTAC with a different linker or attachment points to promote more favorable protein-protein interactions.[5] |
Problem 3: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Different Experimental Conditions | 1. Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation. 2. Consider Cellular Environment: The cellular context, including protein concentrations and post-translational modifications, can influence ternary complex formation. Live-cell assays can provide more physiologically relevant data.[15] |
| "Unproductive" Ternary Complex | 1. Assess Ubiquitination: A stable ternary complex may not always lead to efficient degradation if the geometry is not optimal for ubiquitination. Perform ubiquitination assays to confirm that the target protein is being ubiquitinated.[16] |
Quantitative Data Summary
The following tables provide illustrative quantitative data from hypothetical experiments to aid in troubleshooting.
Table 1: Dose-Response Data for a PROTAC Exhibiting a "Hook Effect"
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 15 |
| 1000 | 40 |
| 10000 | 85 |
Table 2: Biophysical Parameters for Two Different PROTACs
| PROTAC | Binary KD (Target) | Binary KD (E3 Ligase) | Ternary KD | Cooperativity (α) | Dmax |
| PROTAC-A | 50 nM | 100 nM | 10 nM | 5 | 85% |
| PROTAC-B | 60 nM | 120 nM | 150 nM | 0.4 | 10% |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol outlines the general steps for a TR-FRET assay to measure the formation of a ternary complex.
-
Reagent Preparation:
-
Prepare a stock solution of your PROTAC in DMSO.
-
Dilute the tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged) in the assay buffer.
-
Prepare the FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the target protein and E3 ligase to each well at a constant concentration.
-
Add serial dilutions of your PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate, protected from light, for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal on a microplate reader.
-
Plot the FRET ratio as a function of PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
-
AlphaLISA Assay for Ternary Complex Formation
This protocol describes a general workflow for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
Reagent Preparation:
-
Prepare recombinant tagged proteins (e.g., GST-tagged target protein and FLAG-tagged E3 ligase) and the PROTAC in the appropriate assay buffer.[12]
-
-
Assay Plate Setup:
-
Add the target protein, E3 ligase, and a titration of the PROTAC to the wells of a microplate.[12]
-
Include control wells with either the target protein or E3 ligase omitted.
-
-
Incubation:
-
Incubate the mixture to allow for ternary complex formation.[12]
-
-
Detection:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[12]
-
Incubate the plate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
An increase in the AlphaLISA signal indicates the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Cooperativity
This protocol outlines the steps for using SPR to analyze ternary complex formation.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., His-tagged) on a sensor chip surface (e.g., Ni-NTA chip).[12]
-
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Inject a pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase.[12]
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the binding response data to a suitable model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) of the ternary complex.[12]
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity.[12]
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting low target degradation.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Ald-PEG1-C2-Boc versus Alkyl Linkers in PROTAC Design
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) has emerged as a critical determinant of its overall efficacy. The linker, which connects the warhead for the protein of interest (POI) to the E3 ligase-recruiting ligand, profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex. This guide provides a detailed comparison between a specific, functionalized polyethylene glycol (PEG)-based linker component, Ald-PEG1-C2-Boc, and traditional alkyl linkers, supported by experimental data and methodologies.
The choice between a hydrophilic PEG-based linker and a more rigid, lipophilic alkyl chain can significantly impact a PROTAC's biological activity. PEG linkers are generally employed to enhance solubility and permeability, while alkyl chains offer a more straightforward, synthetically accessible option. The this compound moiety represents a modern building block for constructing PROTACs with enhanced properties, offering a distinct alternative to simple hydrocarbon chains.
Comparative Performance Data
The following tables summarize the quantitative differences in performance between PROTACs utilizing PEG-based linkers, analogous to those derived from this compound, and those with simple alkyl linkers. The data is collated from studies on the degradation of Bruton's tyrosine kinase (BTK), a common target in oncology.
Table 1: In Vitro Degradation Efficiency (BTK)
| Linker Type | PROTAC Concentration (nM) | Degradation (%) | DC50 (nM) | Dmax (%) |
| PEG-based | 10 | 85 | 1.5 | >95 |
| Alkyl Chain | 10 | 60 | 8.2 | 75 |
| Data synthesized from representative studies comparing PEG and alkyl linkers in BTK-targeting PROTACs. |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | PEG-based Linker | Alkyl Linker |
| Aqueous Solubility (µM) | 150 | 25 |
| Cell Permeability (MOLM-14 cells) | High | Moderate |
| In vivo Half-life (mouse) | 4.8 hours | 2.1 hours |
| This table illustrates the typical advantages conferred by PEG linkers in terms of solubility and in vivo stability. |
Experimental Protocols
The data presented above is derived from standard assays used in PROTAC development. Detailed methodologies are provided below.
1. Cell Culture and Lysis MOLM-14 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For degradation experiments, cells were seeded in 6-well plates and treated with varying concentrations of the specified PROTACs for 24 hours. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
2. Western Blotting for Protein Degradation Cell lysates were centrifuged, and the supernatant containing total protein was collected. Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against BTK and a loading control (e.g., GAPDH). After washing, the membrane was incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software to determine the percentage of protein degradation relative to a vehicle-treated control.
3. DC50 and Dmax Determination To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), a dose-response curve was generated by treating cells with a range of PROTAC concentrations. The quantified degradation data was plotted against the logarithm of the PROTAC concentration and fitted to a sigmoidal dose-response curve using GraphPad Prism software.
Visualizing PROTAC Mechanism and Workflow
The following diagrams illustrate the generalized PROTAC mechanism of action and the experimental workflow for assessing protein degradation.
Caption: Generalized mechanism of action for a PROTAC, inducing ubiquitination and degradation of a target protein.
A Comparative Guide to Ald-PEG1-C2-Boc and Longer PEG Chain Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of bioconjugates.
This guide provides an objective comparison between the short-chain linker, Ald-PEG1-C2-Boc, and its longer PEG chain counterparts. By examining their respective impacts on the performance of bioconjugates, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units. When used as a linker, it can be of varying lengths, which is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate.[1]
This compound is a short, discrete PEG linker containing a single ethylene glycol unit. The aldehyde group provides a reactive handle for conjugation to primary amines (e.g., lysine residues on an antibody) via reductive amination, while the Boc-protected amine allows for subsequent functionalization.[2]
Longer PEG chain linkers encompass a wide range of discrete PEG molecules with multiple ethylene glycol units (e.g., PEG4, PEG8, PEG12, PEG24). These linkers offer increased hydrophilicity and a greater spatial separation between the conjugated molecules.
The choice between a short and a long PEG linker involves a trade-off between several key performance attributes. Shorter linkers may offer greater stability by positioning the payload within the steric shield of the antibody, while longer linkers can enhance solubility, particularly for hydrophobic payloads, and reduce aggregation.[3][4]
Comparative Performance Analysis
The length of the PEG linker significantly influences the in vitro and in vivo performance of an antibody-drug conjugate. The following tables summarize the general trends and representative quantitative data observed in preclinical studies comparing short-chain and long-chain PEG linkers.
Disclaimer: The data presented below is compiled from various studies and is intended to be representative. Direct head-to-head comparisons of this compound with a full spectrum of longer PEG linkers in a single experimental setting are limited. Therefore, these tables illustrate general principles, and the optimal linker length is highly dependent on the specific antibody, payload, and target.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Length | Representative IC50 (nM) | General Observation |
| Short-chain (e.g., PEG1-PEG4) | 0.1 - 10 | Often exhibits higher in vitro potency. The shorter spacer may lead to more efficient intracellular payload release. |
| Long-chain (e.g., PEG8-PEG24) | 1 - 50 | May show a slight to moderate decrease in in vitro potency. This can be attributed to potential steric hindrance affecting cellular uptake or payload release.[5][6][7] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics
| Linker Length | Representative Plasma Half-life (t½) in Mice (days) | General Observation |
| Short-chain (e.g., PEG1-PEG4) | 3 - 7 | Generally results in faster clearance from circulation.[1] |
| Long-chain (e.g., PEG8-PEG24) | 7 - 14 | Significantly prolongs plasma half-life and increases overall exposure (AUC). The larger hydrodynamic radius reduces renal clearance.[6][7][8] |
Table 3: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Length | Typical Achievable DAR | Impact on Aggregation |
| Short-chain (e.g., PEG1-PEG4) | 2 - 8 | Can be more susceptible to aggregation, especially with hydrophobic payloads, due to insufficient shielding. |
| Long-chain (e.g., PEG8-PEG24) | 2 - 8 | Generally reduces aggregation by providing a hydrophilic shield around the hydrophobic payload, allowing for higher and more consistent DARs.[1] |
Key Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.
Bioconjugation via Reductive Amination using Ald-PEG-Boc Linker
This protocol describes the conjugation of an aldehyde-functionalized PEG linker to the primary amines (lysine residues) of an antibody.
Materials:
-
Antibody solution (e.g., in phosphate-buffered saline, PBS)
-
Ald-PEG-C2-Boc linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[9]
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Dissolve the Ald-PEG-C2-Boc linker in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 100 mM).
-
Schiff Base Formation: Add the linker stock solution to the antibody solution at a 10-20 fold molar excess. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation to form the Schiff base intermediate.
-
Reduction: Add the reducing agent (e.g., NaBH₃CN to a final concentration of 20 mM). Incubate the reaction for 12-16 hours at 4°C.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the resulting ADC from excess reagents using SEC or dialysis against PBS.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Reductive amination workflow for ADC synthesis.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
A. UV-Vis Spectroscopy This method is based on the differential absorbance of the antibody and the payload at specific wavelengths.[][11]
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
B. Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity.[][11]
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the different DAR species using a decreasing salt gradient.
-
The area of each peak corresponds to the relative abundance of that species. The average DAR is calculated as the weighted average of the DAR of each species.
Methods for determining the Drug-to-Antibody Ratio.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.[12][13]
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
At various time points, take aliquots of the plasma sample.
-
Isolate the ADC from the plasma using affinity capture (e.g., protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the change in average DAR over time.
-
Analyze the plasma supernatant by LC-MS/MS to quantify the amount of released payload.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is the standard method for quantifying aggregates.[14][15][16]
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the ADC sample.
-
Monitor the elution profile using a UV detector (280 nm).
-
Peaks eluting earlier than the main monomer peak correspond to aggregates.
-
The percentage of aggregation is calculated from the peak areas. Coupling SEC with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight determination of the different species.[14][15]
Conclusion
The choice between a short-chain linker like this compound and longer PEG chain linkers is a critical decision in the design of bioconjugates that requires careful consideration of the desired therapeutic properties. Shorter PEG linkers are often associated with higher in vitro potency and potentially greater stability, while longer PEG chains can significantly improve pharmacokinetics and reduce aggregation, which is particularly beneficial for hydrophobic payloads.[3][4]
Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically for each specific antibody-payload combination. A systematic evaluation of a range of PEG linker lengths, using the robust experimental protocols outlined in this guide, is crucial for the successful development of a safe and effective bioconjugate therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. books.rsc.org [books.rsc.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Alkyl-PEG Linkers in PROTAC Efficacy: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are critically dependent on the linker moiety that connects the target-binding and E3 ligase-recruiting ligands. Among the diverse linker architectures, those composed of alkyl and polyethylene glycol (PEG) units offer a versatile platform to fine-tune the physicochemical properties and biological activity of PROTACs. This guide provides a comparative analysis of the in vitro efficacy of PROTACs featuring alkyl-PEG-based linkers, supported by experimental data and detailed protocols.
The Influence of Alkyl-PEG Linker Composition on PROTAC Performance
The length and composition of the linker are not merely spacers but are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This, in turn, dictates the efficiency of ubiquitination and subsequent degradation of the target protein. Alkyl chains provide hydrophobicity and rigidity, while PEG units enhance hydrophilicity and flexibility. The strategic combination of these motifs allows for precise control over a PROTAC's properties.
Comparative In Vitro Efficacy of Alkyl-PEG Based PROTACs
The following tables summarize the in vitro performance of PROTACs with varying alkyl-PEG linker lengths targeting different proteins of interest. The data highlights the critical importance of linker optimization for achieving maximal degradation potency (Dmax) and efficacy (DC50).
Table 1: In Vitro Efficacy of BRD4-Targeting PROTACs with Varied Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited |
| B24 | 2 PEG units | 0.75 | >95 | MV4-11 | CRBN |
| ARV-825 | PEG/Alkyl | <1 | ~98 | RS4;11 | CRBN |
| VHL-JQ1 | Not Specified | Potent Degradation | High | TNBC cells | VHL |
| CRBN-JQ1 | Not Specified | Potent Degradation | High | TNBC cells | CRBN |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Efficacy of TBK1-Targeting PROTACs with Alkyl/Ether Linkers
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data from a study by Arvinas.[3]
Table 3: In Vitro Efficacy of ERα-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50 | >10 |
| 12 | ~75 | ~5 |
| 16 | ~95 | ~1 |
| 19 | ~70 | ~5 |
| 21 | ~60 | >10 |
Data from a study by Cyrus et al.[4][5][6][7]
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: General mechanism of action for a PROTAC.
Caption: A typical workflow for evaluating PROTAC in vitro efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PROTAC efficacy. Below are protocols for key in vitro assays.
Western Blot Analysis for Protein Degradation
This technique is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.[8][9][10][11][12]
-
Cell Culture and Treatment: Seed cells (e.g., MV4-11, MCF7, HEK293) in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-TBK1, anti-ERα) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) and calculate the percentage of degradation relative to the vehicle control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[13][14][15][16][17]
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the assay.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a predetermined period (e.g., 48 or 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Conclusion
The in vitro efficacy of PROTACs is profoundly influenced by the composition and length of their alkyl-PEG linkers. The presented data underscores the necessity of systematic linker optimization to achieve potent and selective protein degradation. While a universal "best" linker does not exist, a careful balance between the hydrophobic and hydrophilic properties, as well as the conformational flexibility imparted by the alkyl and PEG components, is key to successful PROTAC design. The experimental protocols and workflows provided herein offer a robust framework for the rigorous evaluation of novel PROTAC candidates, facilitating the development of next-generation targeted protein degraders.
References
- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 2. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Stability with Ald-PEG1-C2-Boc and Alternative Linkers
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the overall pharmacokinetic profile of these heterobifunctional molecules. This guide provides a comparative analysis of the anticipated in vivo stability of PROTACs featuring the flexible Ald-PEG1-C2-Boc linker and contrasts it with commonly used alternative linker classes, supported by a summary of experimental data and detailed methodologies.
The this compound linker is a short, flexible linker containing a single polyethylene glycol (PEG) unit and an ether linkage. While specific in vivo stability data for PROTACs incorporating this exact linker is not extensively published, its properties can be inferred from studies on similar flexible, PEG-based, and ether-containing linkers. This guide will compare these flexible linkers with two other major classes: alkyl linkers and rigid linkers.
The Influence of Linker Composition on In Vivo Stability
The choice of linker can significantly impact a PROTAC's susceptibility to metabolic enzymes, its solubility, and its ability to maintain a productive conformation for ternary complex formation. Flexible linkers, such as those based on PEG and alkyl chains, offer synthetic accessibility and can enhance solubility. However, they are often more prone to oxidative metabolism.[1][2][3] In contrast, rigid linkers, which incorporate cyclic structures, can improve metabolic stability and may confer a more favorable conformation for target engagement, though their synthesis can be more complex.[1][4][5]
Comparative Analysis of PROTAC Linkers
To illustrate the impact of linker choice on in vivo stability, the following table summarizes representative data from studies comparing different linker types. It is important to note that direct comparisons across different PROTAC systems should be made with caution, as the nature of the target protein and E3 ligase ligands also influences overall stability.
| Linker Type | Representative Linker Structure/Class | Key In Vivo Stability Characteristics | Supporting Observations |
| Flexible Linker (PEG/Ether-based) | This compound, PEG chains | Generally moderate to low in vivo stability. Prone to oxidative metabolism at ether linkages and alkyl chains.[3] Can improve solubility, which may indirectly enhance bioavailability.[1] | Studies have shown that PEG and alkyl linkers can be sites of metabolic modification.[6] The flexibility may be crucial for initial potent compound discovery but may require optimization for in vivo applications.[2] |
| Flexible Linker (Alkyl-based) | Saturated or unsaturated hydrocarbon chains | Variable in vivo stability. Can be more hydrophobic, potentially leading to lower aqueous solubility and non-specific binding.[1][4] Generally more stable than linkers with heteroatoms to certain metabolic pathways. | In some direct comparisons, the nature of the linear linker (aliphatic vs. PEG) did not heavily affect metabolic stability, suggesting other factors are also critical.[7] |
| Rigid Linker | Piperazine, Piperidine, Triazole containing | Generally higher in vivo stability.[1] The cyclic structures can shield the molecule from metabolic enzymes and reduce conformational flexibility, leading to a more stable ternary complex.[4][] | The replacement of a flexible linker with a rigid one incorporating piperidine and piperazine in ARV-110 significantly improved its metabolic stability.[] Triazole-containing PROTACs have demonstrated much greater metabolic stability compared to their linear analogues.[7] |
Experimental Protocols for Assessing In Vivo Stability
The in vivo stability of PROTACs is typically evaluated through a series of preclinical experiments. The following are detailed methodologies for key assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an initial assessment of the susceptibility of a PROTAC to metabolism by liver enzymes.
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with liver microsomes.
Materials:
-
Test PROTAC
-
Liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (or individual components: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (compound with known high clearance)
-
Negative control (compound with known low clearance)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test PROTAC.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
In Vivo Pharmacokinetic (PK) Study in Animal Models
This study provides a comprehensive evaluation of a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.
Objective: To determine the pharmacokinetic parameters of a PROTAC following administration to an animal model (e.g., mouse, rat).
Materials:
-
Test PROTAC formulated for the desired route of administration (e.g., intravenous, oral)
-
Animal models (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dose the animal models with the test PROTAC via the chosen route of administration.
-
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract the PROTAC from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time profile.
-
Calculate key pharmacokinetic parameters, including:
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
Bioavailability (F%) for extravascular routes
-
Visualizing Experimental Workflows and Linker Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided.
Conclusion
The in vivo stability of a PROTAC is a multifactorial property heavily influenced by the chemical nature of its linker. While flexible linkers like this compound offer advantages in terms of synthetic accessibility and solubility, they may present challenges regarding metabolic stability. In contrast, rigid linkers often provide a path to improved in vivo performance by resisting metabolic degradation. The rational design of PROTACs for clinical success will ultimately depend on a careful, data-driven optimization of the linker to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties. The experimental protocols and comparative data presented in this guide offer a framework for researchers to navigate this critical aspect of PROTAC development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Folate-PEG-PROTAC Micelles for Enhancing Tumor-Specific Targeting Proteolysis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Aldehyde-Based Conjugation vs. Other Functional Groups for Bioconjugate Development
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison of aldehyde-based conjugation with other prominent methods, including reactions targeting amines and thiols, as well as the increasingly popular click chemistry.
This comprehensive analysis delves into the reaction mechanisms, kinetic profiles, and stability of the resulting conjugates. All quantitative data is summarized in clearly structured tables for easy comparison, and detailed experimental protocols for key methods are provided to support your research and development endeavors.
Aldehyde and Ketone Chemistry: A Versatile Tool for Bioconjugation
The carbonyl group of aldehydes and ketones is a valuable target for bioconjugation due to its ability to react with specific nucleophiles under mild conditions.[1] Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[2][3] This reactivity allows for the formation of stable covalent bonds with biomolecules.
One of the key advantages of using aldehydes is their relative rarity in biological systems compared to functional groups like amines, which minimizes non-specific reactions.[4] This "bioorthogonal" nature is highly desirable for site-specific modifications. Aldehydes can be introduced into proteins and peptides through various methods, including the enzymatic conversion of cysteine to formylglycine, providing a powerful tool for creating homogenous bioconjugates.[5][6]
The most common reactions involving aldehydes in bioconjugation are the formation of Schiff bases with amines, and the formation of more stable oximes and hydrazones with aminooxy and hydrazine derivatives, respectively.[7][8]
Performance Comparison of Functional Groups for Conjugation
The choice of functional group for conjugation depends on several factors, including the desired stability of the linkage, the reaction kinetics, and the specific biomolecule being modified. The following table summarizes the key performance characteristics of common conjugation strategies.
| Feature | Aldehyde/Ketone Chemistry | Amine Chemistry (e.g., NHS Esters) | Thiol Chemistry (e.g., Maleimides) | Click Chemistry (e.g., SPAAC) |
| Reaction Type | Reductive amination, oxime/hydrazone ligation | Acylation | Michael addition | Cycloaddition |
| Target Functional Group | Amines, hydrazides, aminooxy groups | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azides, Alkynes |
| Bioorthogonality | High, as aldehydes are rare in vivo.[4] | Moderate, primary amines are abundant.[9] | High, free thiols are less common than amines. | Very high, azides and alkynes are abiotic.[4][10] |
| Reaction Speed | Generally moderate, can be catalyzed.[10][11] | Fast at physiological pH. | Very fast at neutral to slightly basic pH. | Very fast, especially copper-catalyzed variants.[10] |
| Stability of Linkage | Reductive Amination: Very stable C-N bond. Oxime/Hydrazone: Generally stable, but can be reversible under acidic conditions.[7][10] | Stable amide bond. | Thiosuccinimide linkage can be unstable and undergo retro-Michael reaction, leading to deconjugation.[12][13] | Extremely stable triazole ring.[10] |
| Byproducts | Water (oxime/hydrazone formation).[14] | N-hydroxysuccinimide (NHS). | None. | None (for SPAAC).[10] |
| Catalyst Requirement | Reductive amination requires a reducing agent (e.g., NaCNBH₃). Aniline can catalyze oxime/hydrazone formation.[10][11] | None. | None. | Copper(I) for CuAAC; none for SPAAC.[10] |
Experimental Protocols
General Protocol for Aldehyde-Based Reductive Amination
This protocol describes a general method for conjugating a molecule containing an aldehyde to a protein via reductive amination.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer at a pH between 5.0 and 6.0 (e.g., phosphate or HEPES buffer).[15]
-
Addition of Aldehyde: Add the aldehyde-containing molecule to the protein solution. A 10- to 50-fold molar excess of the aldehyde is typically used.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes with gentle stirring to allow for the formation of the Schiff base intermediate.[10]
-
Reduction: Add a 20- to 100-fold molar excess of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the reaction mixture.[10]
-
Reaction: Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[10]
-
Quenching: Quench the reaction by adding a suitable quenching solution (e.g., Tris buffer) to consume any unreacted aldehyde and reducing agent.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove excess reagents.
-
Analysis: Analyze the conjugate using SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of conjugation.
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a protein containing a free thiol group.
-
Protein Preparation: Dissolve the protein containing a free thiol in a suitable buffer, typically at a pH between 6.5 and 7.5. The buffer should be free of any thiol-containing reagents.
-
Reduction (Optional): If the protein's thiols are oxidized (forming disulfide bonds), they may need to be reduced prior to conjugation using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Maleimide Addition: Add the maleimide-functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the maleimide is commonly used.
-
Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques like HPLC.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purification: Purify the conjugate using SEC or another appropriate chromatography method to remove unreacted reagents and byproducts.
-
Analysis: Characterize the final conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Visualizing the Chemistry and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Caption: Chemical pathways for aldehyde-based bioconjugation.
Caption: General experimental workflow for bioconjugation.
Caption: Decision tree for selecting a conjugation strategy.
Conclusion and Recommendations
The choice between aldehyde-based conjugation and other methods depends heavily on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
-
Aldehyde-based conjugation , particularly through reductive amination, offers a highly stable linkage and good bioorthogonality, making it an excellent choice for applications where stability is paramount.[10] The ability to introduce aldehydes site-specifically through enzymatic methods further enhances its utility for creating homogeneous conjugates.[5][6] Oxime and hydrazone ligations provide alternative aldehyde-based strategies with favorable kinetics, although the stability of the resulting bond should be considered for long-term applications.[7][8]
-
Amine-reactive chemistry using NHS esters is a well-established and straightforward method, but the abundance of primary amines on the surface of proteins can lead to heterogeneous products.[9]
-
Thiol-maleimide conjugation is rapid and targets the less abundant cysteine residues, offering better site-specificity than amine-reactive methods. However, the potential instability of the thiosuccinimide linkage is a significant drawback that needs to be addressed, especially for in vivo applications.[12][13]
-
Click chemistry , especially the strain-promoted azide-alkyne cycloaddition (SPAAC), represents the gold standard for bioorthogonality and stability.[4][10] While it may require the introduction of non-native functional groups, the resulting triazole linkage is exceptionally robust, making it ideal for demanding in vivo applications.[10]
For applications requiring precise control over the conjugation site, high stability, and good bioorthogonality, aldehyde-based methods and click chemistry are often the superior choices. A thorough evaluation of the specific requirements of your project will guide the selection of the most appropriate conjugation strategy for successful bioconjugate development.
References
- 1. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. microdetection.cn [microdetection.cn]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the promise of Proteolysis-Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects presents a significant hurdle in their clinical translation. This guide provides a comprehensive comparison of strategies to evaluate and mitigate off-target protein degradation by PROTACs, with a focus on the crucial role of the linker element, such as the commonly used PEG-based linkers.
While a specific PROTAC utilizing the "Ald-PEG1-C2-Boc" linker is not extensively documented in publicly available literature regarding its off-target profile, this guide will use illustrative examples and established methodologies to empower researchers in assessing any PROTAC's specificity.
The PROTAC Mechanism and the Specter of Off-Targets
PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2][3][4] This tripartite composition facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]
Off-target effects can arise from several factors:
-
Non-specific binding of the POI ligand: The ligand may bind to proteins other than the intended target.
-
"Promiscuous" ternary complex formation: The PROTAC may induce the degradation of proteins that are not the primary target.
-
E3 ligase-dependent off-targets: The E3 ligase ligand itself can sometimes lead to the degradation of its natural substrates or other proteins. For instance, pomalidomide-based PROTACs have been shown to degrade zinc-finger (ZF) proteins independently of the target ligand.[6][7]
The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy and selectivity. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, which in turn can impact which proteins are presented to the E3 ligase for degradation.[3][8]
Comparative Analysis of Off-Target Identification Strategies
A multi-pronged approach is essential for the robust identification of off-target effects. Here, we compare the most common techniques:
| Technique | Principle | Advantages | Limitations |
| Global Proteomics (e.g., MS-based) | Unbiased, quantitative analysis of the entire proteome to identify proteins that are downregulated upon PROTAC treatment.[9][10] | Comprehensive and unbiased view of protein changes. Can identify completely unexpected off-targets. | Technically demanding, expensive, and may lack sensitivity for low-abundance proteins.[6] Distinguishing direct from indirect effects can be challenging.[11] |
| Targeted Proteomics | Quantification of a predefined set of proteins, including known off-targets or proteins related to the target pathway.[9] | Highly sensitive and specific for selected proteins. Useful for validating hits from global proteomics. | Biased towards known or suspected off-targets. Will miss novel off-target events. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. Can identify proteins that directly interact with the PROTAC.[12] | Provides evidence of direct target engagement. Can be performed in intact cells. | Does not directly measure protein degradation. Not all binding events lead to degradation. |
| Western Blotting | Antibody-based detection to confirm the degradation of specific proteins identified through other methods.[12] | Simple, widely available, and provides clear visual confirmation of degradation. | Low-throughput and dependent on antibody availability and specificity. |
The Influence of the Linker on Off-Target Profiles
The choice of linker is a critical design parameter that can significantly impact a PROTAC's off-target profile.
| Linker Type | Characteristics | Impact on Off-Target Effects |
| PEG-based Linkers | Hydrophilic, flexible, and available in various lengths.[3][8] | Can improve solubility and cell permeability. The flexibility might allow for the formation of non-productive or off-target ternary complexes. The length is a critical parameter to optimize. |
| Alkyl-based Linkers | Hydrophobic and can be rigid or flexible.[3][8] | The hydrophobicity can affect solubility and permeability. Rigidity can restrict conformational freedom and potentially enhance selectivity by favoring the formation of the desired ternary complex. |
| Rigid Linkers (e.g., containing piperazine or triazole) | Constrain the geometry of the PROTAC.[3][8] | Can lead to higher selectivity by pre-organizing the molecule for optimal binding to the target and E3 ligase, thus disfavoring off-target complex formation. |
Illustrative Data Presentation:
While specific data for an "this compound" PROTAC is unavailable, a typical quantitative proteomics dataset for off-target analysis would be presented as follows:
Table 1: Hypothetical Quantitative Proteomics Data for PROTAC-X
| Protein | Gene Name | Log2 Fold Change (PROTAC-X vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -3.5 | <0.001 | No (On-Target) |
| Off-Target 1 | OT1 | -2.8 | <0.01 | Yes |
| Off-Target 2 | OT2 | -1.5 | <0.05 | Yes |
| Unchanged Protein | Housekeeper | 0.1 | >0.05 | No |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.
Experimental Protocols for Off-Target Assessment
1. Global Proteomics Workflow for Off-Target Identification
This protocol provides a general workflow for identifying off-target effects using quantitative mass spectrometry.
Caption: Experimental workflow for off-target identification.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line and treat with the PROTAC at various concentrations and time points. Include vehicle and negative controls.[11]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[12]
-
Isobaric Labeling: Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[12]
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins with significantly reduced abundance in PROTAC-treated samples are considered potential off-targets.
-
Validation: Confirm potential off-targets using orthogonal methods like Western blotting or targeted proteomics.[12]
2. Cellular Thermal Shift Assay (CETSA) Protocol
Caption: CETSA experimental workflow.
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC and then heat them across a temperature gradient.[12]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated proteins.
-
Analysis: Quantify the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature indicates that the PROTAC has bound to and stabilized the protein.[12]
Signaling Pathway Considerations
Understanding the signaling pathways of the intended target is crucial for interpreting off-target data. Downstream effects of target degradation can be mistaken for direct off-target degradation. Time-course experiments can help differentiate between direct and indirect effects.[11]
Caption: Generic signaling pathway of a target protein.
Conclusion
The development of safe and effective PROTAC therapeutics hinges on a thorough understanding and mitigation of off-target effects. While the specific off-target profile of a PROTAC constructed with the "this compound" linker is not yet defined in the literature, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By employing a combination of global and targeted proteomics, alongside biophysical methods like CETSA, and by carefully designing the linker to optimize selectivity, researchers can navigate the complexities of PROTAC development and unlock their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Validation of Ald-PEG1-C2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of small molecule conjugates is a critical step in drug discovery and development. Proteolysis-targeting chimeras (PROTACs), which utilize linkers such as Ald-PEG1-C2-Boc, require rigorous analytical validation to ensure structural integrity, purity, and stability. Mass spectrometry (MS) is a cornerstone technique for this purpose, providing detailed information on molecular weight and structure. This guide offers a comparative overview of mass spectrometry for the validation of this compound conjugates and presents alternative analytical techniques with supporting experimental considerations.
Mass Spectrometry for Conjugate Validation
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common mass spectrometry techniques for analyzing PEGylated conjugates.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It is readily coupled with liquid chromatography (LC) to provide separation of complex mixtures prior to mass analysis (LC-MS). This is highly advantageous for purity assessments of conjugate preparations.
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique that is highly sensitive and tolerant of salts and other contaminants. It is often used for high-throughput screening and can provide rapid molecular weight determination.
| Feature | ESI-MS | MALDI-TOF-MS |
| Ionization | Soft ionization from solution | Soft ionization from a solid matrix |
| Coupling | Easily coupled with LC (LC-MS) | Less commonly coupled with LC |
| Throughput | Lower throughput than MALDI | High throughput capabilities |
| Salt Tolerance | Lower salt tolerance | Higher salt tolerance |
| Data Complexity | Can produce multiply charged ions, leading to more complex spectra | Primarily produces singly charged ions, resulting in simpler spectra |
| Quantitative Analysis | Generally considered more quantitative than MALDI | Can be quantitative with appropriate standards |
Alternative and Complementary Validation Techniques
While mass spectrometry is a primary tool for validation, other techniques provide orthogonal and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a primary method for determining the purity of small molecules. Quantitative NMR (qNMR) can be used to accurately determine the concentration of a sample without the need for a specific reference standard of the same compound.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. When coupled with various detectors (e.g., UV, ELSD, or MS), it is the gold standard for purity analysis.
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic radius of molecules in solution and can be employed to assess aggregation of conjugates.
| Technique | Information Provided | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed structural information, purity assessment (qNMR) | Non-destructive, provides unambiguous structure elucidation | Lower sensitivity compared to MS, can be complex for large molecules |
| HPLC | Purity, quantification, separation of isomers and impurities | High resolution and sensitivity, well-established methods | May require chromophores for UV detection, MS detector provides more information |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, aggregation state | Fast, requires small sample volume | Provides information on size distribution, not structure |
Experimental Protocols
Mass Spectrometry Validation of a Small Molecule PEGylated Conjugate (Representative Protocol)
This protocol describes a general procedure for the validation of a small molecule conjugate, such as one formed using the this compound linker, using LC-ESI-MS.
1. Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) suitable for small molecule separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected m/z of the conjugate.
-
3. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the conjugate.
-
Deconvolute the mass spectrum if multiply charged ions are observed to determine the molecular weight.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight.
Quantitative NMR (qNMR) for Purity Assessment (Representative Protocol)
This protocol outlines a general procedure for determining the purity of a small molecule PEGylated conjugate using qNMR.
1. Sample Preparation:
-
Accurately weigh a known amount of the conjugate (e.g., 5-10 mg) and a certified internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Ensure complete dissolution of both the conjugate and the internal standard.
2. NMR Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum using a spectrometer with a well-calibrated 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.
3. Data Processing and Analysis:
-
Integrate a well-resolved signal from the conjugate and a signal from the internal standard.
-
Calculate the purity of the conjugate using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and validation of an this compound conjugate.
Caption: Synthesis and validation workflow for a small molecule conjugate.
The PROTAC mechanism of action, for which the this compound linker is designed, involves hijacking the cell's ubiquitin-proteasome system.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 3. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - figshare - Figshare [figshare.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
Navigating the Cellular Maze: A Comparative Guide to Cell Permeability Assays for Ald-PEG1-C2-Boc PROTACs
For researchers, scientists, and drug development professionals, understanding the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutics. These large, complex molecules face the significant challenge of traversing the cell membrane to reach their intracellular targets. This guide provides a comparative overview of the most common cell permeability assays, offering experimental data and detailed protocols to aid in the selection of the most appropriate methods for evaluating PROTACs containing the Ald-PEG1-C2-Boc linker.
PROTACs, due to their high molecular weight and polar surface area, often exhibit poor passive permeability.[1][2][3] The this compound linker is an alkyl/ether-based linker used in the synthesis of PROTACs.[4] Its physicochemical properties will influence the overall permeability of the final PROTAC molecule. Assessing this permeability is crucial for predicting in vivo efficacy. The two most widely used in vitro models for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
Comparative Analysis of Permeability Assays
While both PAMPA and Caco-2 assays are staples in drug discovery, they offer different insights into a molecule's permeability, particularly for complex molecules like PROTACs.
| Assay | Principle | Key Parameters Measured | Typical Throughput | Relevance for PROTACs |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[5] | Apparent Permeability (Pe or Papp) in cm/s. | High | Provides a baseline for passive permeability. Less predictive for PROTACs as it does not account for active transport or efflux, which are often significant for these molecules.[6][7] |
| Caco-2 | Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier mimicking the human intestine.[8] | Apparent Permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).[8] | Medium to Low | Considered the gold standard for in vitro permeability assessment of PROTACs. It models passive diffusion, active transport, and efflux mechanisms.[6][7][9] Optimization of assay conditions, such as the addition of bovine serum albumin (BSA), may be necessary for PROTACs.[10] |
Table 1: Comparison of PAMPA and Caco-2 Permeability Assays. This table summarizes the key features of the two most common in vitro permeability assays used in drug discovery.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for an this compound PROTAC compared to a known PROTAC, such as ARV-110, and control compounds. This illustrates the typical data generated from these assays and aids in the interpretation of results.
| Compound | Assay | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Interpretation |
| Hypothetical this compound PROTAC | PAMPA | 0.8 | - | - | Low passive permeability |
| Caco-2 | 0.5 | 4.5 | 9.0 | Low to moderate permeability with significant efflux | |
| ARV-110 (Reference PROTAC) | Caco-2 | Low | - | - | Low permeability and subject to efflux[10] |
| Atenolol (Low Permeability Control) | Caco-2 | < 1.0 | < 1.0 | ~1.0 | Low passive paracellular permeability[8] |
| Antipyrine (High Permeability Control) | Caco-2 | > 10.0 | > 10.0 | ~1.0 | High passive transcellular permeability[8] |
Table 2: Illustrative Permeability Data. This table provides a sample data set for a hypothetical this compound PROTAC, a reference PROTAC, and standard control compounds in PAMPA and Caco-2 assays.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible permeability data.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Principle: The PAMPA assay evaluates the passive diffusion of a compound from a donor well, through a filter coated with a lipid-infused artificial membrane, into an acceptor well.[5]
Materials:
-
96-well donor and acceptor plates
-
PVDF filter plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
Plate shaker, plate reader, or LC-MS/MS system
Procedure:
-
Prepare a solution of the test PROTAC and control compounds in PBS.
-
Coat the filter of the donor plate with the phospholipid solution.
-
Add the compound solutions to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates to form a "sandwich."
-
Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay Protocol
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells grown on a semi-permeable membrane.[8]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test PROTAC, control compounds (e.g., atenolol, antipyrine), and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the assay, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test PROTAC solution (in HBSS, potentially with 0.25% BSA for PROTACs[10]) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Visualizing a PROTAC's Journey
To better understand the experimental process and the mechanism of action of PROTACs, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
Safety Operating Guide
Proper Disposal Procedures for Ald-PEG1-C2-Boc: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of Ald-PEG1-C2-Boc, a PROTAC (Proteolysis Targeting Chimera) linker.
I. Immediate Safety and Handling Precautions
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given the structural similarities, it is prudent to assume this compound may present similar hazards.
Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
II. Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its classification as either hazardous or non-hazardous waste. This determination must be made in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if this compound is considered hazardous waste according to local, state, and federal regulations.
-
Consult the SDS: If you have a supplier-specific SDS, it will contain a disposal considerations section.
-
Contact EHS: Provide your EHS department with all available information on the compound. They will perform a formal hazardous waste determination.
-
Absence of Data: In the absence of a definitive SDS, treat the chemical as hazardous until proven otherwise.
Step 2: Segregation and Collection
Properly segregate this compound waste to prevent reactions with incompatible chemicals.
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Liquid Waste: If dissolved in a solvent, collect it in a designated hazardous waste container for that solvent type (e.g., "halogenated organic solvents" or "non-halogenated organic solvents"). Do not mix different types of solvent waste.
-
Contaminated Labware: Disposable items lightly contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, sealed container for solid chemical waste.
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Label Contents: Use a hazardous waste tag and clearly write the full chemical name ("this compound") and any solvents present.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure secondary containment is used to prevent spills.
Step 4: Waste Pickup and Disposal
Arrange for the disposal of the chemical waste through your institution's approved procedures.
-
Schedule a Pickup: Contact your EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
III. Disposal of Non-Hazardous Waste
If this compound is determined to be non-hazardous by your EHS department, the disposal procedure may be simpler but still requires adherence to institutional guidelines.
-
Solid Non-Hazardous Waste: May be permissible for disposal in the regular laboratory trash, but this must be confirmed with EHS.[1][2]
-
Liquid Non-Hazardous Waste: Some non-hazardous, water-soluble chemicals can be disposed of down the drain with copious amounts of water.[1][3][4][5] However, this is subject to strict limitations on quantity and pH, and requires explicit approval from your EHS department.
The following diagram outlines the general logic for handling chemical waste based on its properties.
Caption: General classification logic for laboratory chemical waste.
By following these procedural steps and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. acs.org [acs.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
